Homatropine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIKZXZYLEVOL-DGKWVBSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044014, DTXSID00858826 | |
| Record name | dl-Homatropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble as hydrobromide | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
87-00-3, 16175-57-8 | |
| Record name | Homatropine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dl-Homatropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Homatropine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMATROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QS6WCL55Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
191°C as methylbromide and 212°C as hydrobromide | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Homatropine's Mechanism of Action on Muscarinic Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homatropine (B1218969) is a synthetic tertiary amine alkaloid that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By reversibly binding to these receptors, this compound blocks the effects of the endogenous neurotransmitter, acetylcholine. This antagonism leads to a range of parasympatholytic effects, making it clinically useful, primarily in ophthalmology for mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). This guide provides a detailed examination of this compound's mechanism of action, its interaction with muscarinic receptor subtypes, the downstream signaling pathways it modulates, and the experimental protocols used to characterize its pharmacological profile.
Introduction to Muscarinic Receptors
Muscarinic acetylcholine receptors are a subtype of acetylcholine receptors that are G-protein coupled.[2] They are integral to the parasympathetic nervous system and are also present in the central nervous system. Five distinct subtypes of muscarinic receptors have been identified, designated M1 through M5.[2] These subtypes exhibit differential tissue distribution and couple to different intracellular signaling pathways:
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 G-proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o G-proteins.[2] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of certain ion channels, such as inwardly rectifying potassium channels.
This compound's Mechanism of Action: Competitive Antagonism
This compound acts as a competitive antagonist at muscarinic receptors.[3] This means that it binds to the same site on the receptor as acetylcholine but does not activate it. By occupying the binding site, this compound prevents acetylcholine from binding and initiating a physiological response. This antagonism is reversible, and its effects can be overcome by increasing the concentration of acetylcholine at the receptor site.
While this compound is known to be a non-selective muscarinic antagonist, specific quantitative binding affinity data (Ki values) for each of the five human muscarinic receptor subtypes (M1-M5) are not consistently available in publicly accessible literature. For comparative purposes, the binding profile of the structurally related and well-characterized non-selective muscarinic antagonist, atropine (B194438), is often referenced.
Quantitative Data on Muscarinic Antagonism
Due to the limited availability of specific binding affinity data for this compound across all five muscarinic receptor subtypes, the following table provides a qualitative summary of its known antagonistic activity. For a quantitative perspective, the pKi values for atropine, a prototypical non-selective muscarinic antagonist, are included as a reference.
| Receptor Subtype | G-Protein Coupling | This compound Activity | Atropine pKi (Reference) |
| M1 | Gq/11 | Antagonist | ~8.9 - 9.3 |
| M2 | Gi/o | Antagonist | ~9.0 - 9.4 |
| M3 | Gq/11 | Antagonist | ~9.1 - 9.5 |
| M4 | Gi/o | Antagonist | ~8.9 - 9.3 |
| M5 | Gq/11 | Antagonist | ~8.7 - 9.1 |
Note: The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The provided pKi values for atropine are approximate and can vary based on the experimental conditions and tissue/cell type used.
Impact on Downstream Signaling Pathways
By blocking muscarinic receptors, this compound effectively inhibits their downstream signaling cascades.
Inhibition of Gq/11-Mediated Signaling (M1, M3, M5 Receptors)
This compound's antagonism at M1, M3, and M5 receptors prevents the activation of the Gq/11 pathway. This leads to the inhibition of phospholipase C and a subsequent reduction in the production of IP3 and DAG. The physiological consequences of this inhibition include:
-
Reduced intracellular calcium mobilization: This contributes to the relaxation of smooth muscles, such as the iris sphincter and ciliary muscle in the eye, leading to mydriasis and cycloplegia.
-
Decreased protein kinase C activation: This can affect a variety of cellular processes, including cell growth and differentiation.
Inhibition of Gi/o-Mediated Signaling (M2, M4 Receptors)
At M2 and M4 receptors, this compound's antagonism prevents the inhibition of adenylyl cyclase. This results in a disinhibition of cAMP production, although the physiological effect is primarily the blockade of acetylcholine-induced decreases in cAMP. This action is particularly relevant in cardiac tissue, where M2 receptor antagonism can lead to an increase in heart rate.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for each muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled competitor: this compound.
-
Non-specific binding control: Atropine at a high concentration (e.g., 1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10⁻¹¹ to 10⁻⁴ M).
-
Reagent Addition:
-
To all wells, add a fixed concentration of [³H]-NMS (typically at its Kd value).
-
To non-specific binding wells, add a saturating concentration of atropine.
-
To the competitor wells, add the corresponding concentration of this compound.
-
To total binding wells, add assay buffer.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay
This assay is used to measure the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, which is a hallmark of Gq/11-coupled receptor activation.
Objective: To determine the functional potency (IC₅₀) of this compound in blocking agonist-induced calcium mobilization via M1, M3, and M5 receptors.
Materials:
-
Cell line stably expressing the muscarinic receptor subtype of interest (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known muscarinic agonist (e.g., carbachol).
-
This compound.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the agonist (typically the EC₈₀) to all wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production, which is characteristic of Gi/o-coupled receptor activation.
Objective: To determine the functional potency (IC₅₀) of this compound in blocking agonist-induced inhibition of cAMP production via M2 and M4 receptors.
Materials:
-
Cell line stably expressing the muscarinic receptor subtype of interest (M2 or M4).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A known muscarinic agonist (e.g., carbachol).
-
This compound.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Treatment: Plate the cells and allow them to adhere. Treat the cells with varying concentrations of this compound followed by a fixed concentration of the agonist.
-
cAMP Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of this compound that restores 50% of the agonist-inhibited cAMP production.
-
Conclusion
This compound exerts its pharmacological effects through competitive antagonism of muscarinic acetylcholine receptors. By blocking the binding of acetylcholine to these receptors, it inhibits both Gq/11- and Gi/o-mediated signaling pathways. This leads to a reduction in parasympathetic tone, with clinically significant effects on various organ systems, most notably the eye. While it is generally considered a non-selective antagonist, a more detailed characterization of its binding affinities for the individual M1-M5 receptor subtypes would provide a more complete understanding of its pharmacological profile. The experimental protocols detailed in this guide represent the standard methodologies for characterizing the interaction of compounds like this compound with muscarinic receptors.
References
Homatropine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Structural Determinants of Muscarinic Receptor Antagonism
Homatropine (B1218969), a synthetic tropane (B1204802) alkaloid, serves as a cornerstone in the study of anticholinergic agents. Its structure, a strategic modification of atropine, provides a valuable framework for understanding the molecular interactions governing muscarinic receptor antagonism. This technical guide delves into the core principles of this compound's structure-activity relationship (SAR), offering a detailed examination of the quantitative data, experimental methodologies, and underlying signaling pathways critical for researchers and scientists in the field of drug development.
Core Structural Features and their Influence on Activity
This compound is an ester of the bicyclic amino alcohol, tropine (B42219), and mandelic acid. This chemical architecture is pivotal to its function as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). The SAR of this compound and its analogs can be dissected by analyzing three key structural components: the tropane ring, the ester linkage, and the acyl moiety.
-
The Tropane Moiety (Bicyclic Amine): The rigid 8-azabicyclo[3.2.1]octane skeleton of tropine is a crucial pharmacophoric element. The protonated tertiary amine at physiological pH is essential for the initial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the muscarinic receptor. The stereochemistry of the 3-hydroxyl group is also critical; esters of tropine (3α-tropanol) generally exhibit higher affinity than their pseudotropine (3β-tropanol) counterparts.
-
The Ester Linkage: The ester group is believed to be involved in hydrogen bonding with the receptor. Its presence and proper orientation are vital for high-affinity binding.
-
The Acyl Moiety (Mandelic Acid): The nature of the substituent at the α-carbon of the acyl group significantly influences both potency and receptor subtype selectivity. In this compound, the presence of a phenyl group and a hydroxyl group on the α-carbon of the mandelic acid portion is a key differentiator from atropine, which possesses a tropic acid moiety. This seemingly minor change—the absence of a hydroxymethyl group—results in a shorter duration of action and reduced potency compared to atropine.
Quantitative Structure-Activity Relationship Data
The affinity of this compound and its analogs for muscarinic receptors is quantified using various parameters, including the dissociation constant (Ki), the half-maximal inhibitory concentration (IC50), and the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. The following tables summarize key quantitative data from various studies, highlighting the impact of structural modifications on muscarinic receptor affinity.
| Compound | Modification from this compound | Receptor Subtype | pA2 | Reference Tissue |
| This compound | - | M (Stomach) | 7.13 | Guinea Pig |
| This compound | - | M (Atria - Force) | 7.21 | Guinea Pig |
| This compound | - | M (Atria - Rate) | 7.07 | Guinea Pig |
| Compound | R Group (at C-3α of Tropane) | Receptor Subtype | pA2 |
| J4 | 2-thienylglycolyl | M3 | 7.992 |
| Atropine | Tropoyl | M (Gastric Fundus) | 8.16 |
| Pirenzepine | - | M (Gastric Fundus) | 7.06 |
Signaling Pathways of Muscarinic Receptors
This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors, which are G protein-coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), which couple to different G protein signaling pathways to elicit cellular responses. Understanding these pathways is crucial for predicting the functional consequences of muscarinic antagonism.
The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Probing the Cholinergic System: An In-depth Technical Guide to Homatropine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of homatropine (B1218969) as a valuable tool in neuroscience research. This compound, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), offers a means to investigate the multifaceted roles of the cholinergic system in various physiological and pathological processes. This document details its mechanism of action, provides structured experimental protocols for its application, summarizes available quantitative data, and visualizes the intricate signaling pathways it modulates.
Introduction to this compound as a Cholinergic Probe
This compound is a synthetic tertiary amine alkaloid that acts as a competitive inhibitor of acetylcholine at muscarinic receptors.[1] By blocking parasympathetic nerve stimulation, it has found clinical applications, but its utility extends into the laboratory as a probe to dissect the functions of the five muscarinic receptor subtypes (M1-M5).[1][2] Its structural similarity to atropine (B194438) provides a basis for understanding its general anticholinergic properties, which include effects on the central nervous system, smooth muscle, and various glands.[1][2] In neuroscience, this compound can be employed to investigate the role of muscarinic cholinergic signaling in learning, memory, attention, and the pathophysiology of neurological and psychiatric disorders.
Mechanism of Action
This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors, thereby preventing the endogenous ligand, acetylcholine (ACh), from activating them.[1] This antagonism blocks the downstream signaling cascades initiated by these G protein-coupled receptors (GPCRs). The five muscarinic receptor subtypes are broadly categorized into two families based on their G protein coupling:
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[3][4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7][8]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins.[9][10] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11][12] The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[9]
By blocking these receptors, this compound can inhibit a wide range of cellular responses, making it a powerful tool for studying the physiological roles of these pathways in the nervous system.
Quantitative Data: Receptor Binding Affinities
| Antagonist | Receptor Subtype | Species | Preparation | pKi / pKB | Reference |
| Atropine | M1 | Human | Cloned (CHO-K1 cells) | ~9.0 | [13] |
| Atropine | M2 | Human | Cloned (CHO-K1 cells) | ~9.2 | [13] |
| Atropine | M3 | Human | Cloned (CHO-K1 cells) | ~9.3 | [13] |
| Atropine | M4 | Human | Cloned (CHO-K1 cells) | ~9.0 | [13] |
| Atropine | M5 | Human | Cloned (CHO-K1 cells) | ~8.7 | [14] |
| Atropine | M3 | Rat | Prostatic homogenates | 8.89 (pKi) | [15] |
| Atropine | Non-selective | Human | Tracheal smooth muscle | 9.67 (pKB) | [16] |
Experimental Protocols
This section provides detailed methodologies for key experimental techniques in neuroscience where this compound can be utilized as a cholinergic probe.
In Vivo Microdialysis for Acetylcholine Measurement
-
Objective: To measure the effect of local this compound administration on extracellular acetylcholine levels in a specific brain region of a freely moving animal.
-
Principle: A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest. A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters in the extracellular fluid, such as acetylcholine, diffuse across the membrane into the perfusate, which is then collected and analyzed.[17][18][19]
-
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Microinfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS for acetylcholine analysis
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrobromide
-
Anesthetics
-
-
Procedure:
-
Animal Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples every 20-30 minutes for at least 60-90 minutes.
-
This compound Administration: Switch the perfusion medium to aCSF containing a known concentration of this compound (e.g., 1-100 µM). This is known as reverse dialysis.
-
Sample Collection: Continue collecting dialysate samples at regular intervals to monitor the change in extracellular acetylcholine levels in response to the muscarinic receptor blockade.
-
Analysis: Analyze the collected dialysate samples for acetylcholine concentration using HPLC-ECD or LC-MS/MS.
-
Data Interpretation: An increase in extracellular acetylcholine levels following this compound administration would suggest the presence of a tonic, inhibitory muscarinic autoreceptor-mediated control of acetylcholine release in the targeted brain region.
-
In Vitro Electrophysiology: Brain Slice Recordings
-
Objective: To investigate the role of muscarinic receptors in modulating neuronal excitability and synaptic transmission by applying this compound to acute brain slices.
-
Principle: Brain slices containing the neurons of interest are kept viable in an oxygenated aCSF bath. Electrophysiological recordings (e.g., whole-cell patch-clamp or field potential recordings) are performed to measure neuronal activity before, during, and after the application of this compound.[20][21]
-
Materials:
-
Vibrating microtome (vibratome)
-
Recording chamber and perfusion system
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
aCSF
-
This compound hydrobromide
-
-
Procedure:
-
Slice Preparation: Acutely prepare brain slices (e.g., 300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Baseline Recording: Obtain a stable baseline recording of the desired electrophysiological parameter (e.g., resting membrane potential, spontaneous postsynaptic currents, or evoked field potentials).
-
This compound Application: Bath-apply this compound at a known concentration (e.g., 10-100 µM) to the slice.
-
Recording during Application: Continuously record the electrophysiological parameter to observe the effects of muscarinic receptor blockade.
-
Washout: Perfuse the slice with drug-free aCSF to determine if the effects of this compound are reversible.
-
Data Analysis: Analyze the changes in the recorded parameters to determine the influence of muscarinic receptor signaling on neuronal function. For example, if a muscarinic agonist typically causes depolarization, this compound should block this effect.
-
Behavioral Assays: Morris Water Maze
-
Objective: To assess the role of muscarinic cholinergic neurotransmission in spatial learning and memory by systemically administering this compound to rodents.
-
Principle: The Morris water maze is a test of hippocampal-dependent spatial learning. Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal spatial cues.[22]
-
Materials:
-
Circular water tank (1.5-2 m diameter)
-
Escape platform
-
Video tracking system and software
-
This compound hydrobromide
-
Vehicle solution (e.g., saline)
-
-
Procedure:
-
Pre-training/Habituation: Handle the animals for several days prior to the experiment. On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform.
-
Drug Administration: Administer this compound (e.g., 0.5-5 mg/kg, intraperitoneally) or vehicle to the animals 30 minutes before the training session.
-
Acquisition Training: Conduct 4 trials per day for 4-5 consecutive days. In each trial, place the animal in the water at one of four randomly chosen start locations. Allow the animal to search for the hidden platform for a maximum of 60-90 seconds. If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, guide it to the platform and allow it to stay for the same duration.
-
Probe Trial: 24 hours after the last training session, remove the platform from the pool. Administer this compound or vehicle as before. Place the animal in the pool for a single 60-second trial.
-
Data Analysis: The video tracking system will record parameters such as escape latency (time to find the platform), path length, and swimming speed during acquisition. During the probe trial, the key measures are the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location. Impaired performance in the this compound-treated group compared to the vehicle group would suggest that muscarinic receptor signaling is crucial for spatial learning and memory consolidation or retrieval.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways of the five muscarinic acetylcholine receptor subtypes.
Caption: M1, M3, and M5 receptor signaling cascade.
Caption: M2 and M4 receptor signaling cascade.
Caption: In Vivo Microdialysis Experimental Workflow.
Conclusion
This compound serves as a versatile and effective cholinergic probe for investigating the complex roles of muscarinic acetylcholine receptors in the central nervous system. Its ability to competitively antagonize these receptors allows researchers to elucidate the contributions of cholinergic signaling to a wide array of neurological functions and disease states. By employing the detailed experimental protocols and understanding the underlying signaling pathways outlined in this guide, researchers can leverage this compound to advance our knowledge of cholinergic neurobiology and contribute to the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Muscarinic receptor subtypes in the rat prostate gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Muscarinic Acetylcholine Receptor Modulation of Mu (μ) Opioid Receptors in Adult Rat Sphenopalatine Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An electrophysiological study of muscarinic and nicotinic receptors of rat paratracheal ganglion neurons and their inhibition by Z-338 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation of Muscarinic Receptors Protects against Retinal Neurons Damage and Optic Nerve Degeneration In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cholinergic Signaling Pathways with Homatropine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholinergic signaling, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), is fundamental to a vast array of physiological processes in both the central and peripheral nervous systems. This signaling occurs through two main classes of receptors: nicotinic and muscarinic. The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors (GPCRs) that regulate critical functions such as smooth muscle contraction, heart rate, glandular secretions, and cognitive processes like learning and memory.[1][2] Given their widespread importance, muscarinic receptors are significant targets for drug discovery and therapeutic intervention.
Investigating the intricate downstream pathways of these receptors requires specific and reliable pharmacological tools. Homatropine, a synthetic tertiary amine alkaloid, serves as a valuable instrument in this endeavor.[3][4] It functions as a competitive antagonist at muscarinic acetylcholine receptors, enabling researchers to probe and characterize the function of these pathways by selectively blocking the effects of ACh and other muscarinic agonists.[3][5][6] This guide provides an in-depth technical overview of the use of this compound as a research tool, detailing its mechanism of action, quantitative pharmacological data, and key experimental protocols for investigating cholinergic signaling.
Mechanism of Action: Competitive Antagonism
This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors (mAChRs).[3][6] As a competitive antagonist, this compound occupies the same orthosteric binding site as the endogenous ligand, acetylcholine, but does not activate the receptor. This binding is reversible and concentration-dependent. By occupying the receptor, this compound prevents ACh or other muscarinic agonists from binding and initiating downstream signal transduction.[3][6] It acts on all five muscarinic receptor subtypes (M1-M5).[5][6] The blockade can be overcome by increasing the concentration of the agonist, a hallmark of competitive antagonism.
Pharmacological Data of this compound
The potency and affinity of this compound have been quantified in various tissues and experimental systems. The pA2 value is a common measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
| Parameter | Tissue/System | Agonist Used | Value | Reference |
| pA2 | Guinea Pig Atria (Force) | Carbachol | 7.21 | [7][8] |
| pA2 | Guinea Pig Atria (Rate) | Carbachol | 7.07 | [7][8] |
| pA2 | Guinea Pig Stomach | Carbachol | 7.13 | [7][8] |
| IC50 | WKY-E Endothelial Receptors | Not Specified | 162.5 nM | [7] |
| IC50 | SHR-E Smooth Muscle Receptors | Not Specified | 170.3 nM | [7] |
Cholinergic Signaling Pathways Blocked by this compound
Muscarinic receptors couple to distinct G-protein families to initiate intracellular signaling cascades. This compound, by blocking the initial receptor activation, inhibits these downstream events.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates numerous downstream targets.
-
M2 and M4 Receptors: These receptors couple to Gαi/o proteins.[1] This coupling leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The βγ subunits of the Gαi/o protein can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in cellular excitability, particularly in cardiac tissue.[1]
Experimental Protocols
This compound is utilized in a variety of in vitro and in vivo experimental paradigms. The following sections detail the methodologies for key assays.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound, like this compound, for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[9]
Objective: To determine the Ki of this compound for muscarinic receptor subtypes.
Materials:
-
Membrane preparations from cells or tissues expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [N-methyl-³H]-Scopolamine, [³H]NMS).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[10]
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[10]
-
96-well plates, vacuum filtration manifold, scintillation counter, and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet membranes. Resuspend the pellet and store at -80°C. On the day of the assay, thaw and resuspend the membrane preparation in the final binding buffer.[10]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known muscarinic antagonist (e.g., 1 µM Atropine).
-
Competitive Binding: Membranes + Radioligand + varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation: Add the components to the wells. Typically, this involves adding membranes, then the competing compound (this compound or buffer), and finally the radioligand. Incubate the plate, often with gentle agitation, for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[10]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.[10]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[10]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Functional Assay: Schild Analysis
Schild analysis is a powerful pharmacological method used to quantify the potency (pA2) of a competitive antagonist and to confirm its mechanism of action.[11][12]
Objective: To determine the pA2 value for this compound and verify its competitive antagonism.
Materials:
-
An isolated tissue preparation or cell culture system that exhibits a measurable response to a muscarinic agonist (e.g., guinea pig ileum contraction, intracellular calcium flux).
-
Muscarinic agonist (e.g., Acetylcholine, Carbachol).
-
This compound.
-
Physiological salt solution (e.g., Krebs-Henseleit solution) or appropriate cell culture medium.
Methodology:
-
Control Curve: Generate a cumulative concentration-response curve for the muscarinic agonist alone. Measure the response at increasing agonist concentrations until a maximal effect is achieved.
-
Antagonist Incubation: Wash the preparation and allow it to equilibrate with a fixed concentration of this compound for a predetermined time.
-
Antagonized Curve: In the continued presence of this compound, generate a second agonist concentration-response curve. The curve should be shifted to the right.
-
Repeat: Repeat steps 2 and 3 with several different fixed concentrations of this compound. At least three concentrations are recommended for a robust analysis.
-
Data Analysis:
-
For each concentration of this compound, calculate the Dose Ratio (DR) . The DR is the ratio of the agonist concentration required to produce a given response (e.g., EC50) in the presence of the antagonist to the agonist concentration required for the same response in its absence.
-
Construct the Schild Plot : Plot log(DR-1) on the y-axis versus the negative log of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Perform a linear regression on the plotted data.
-
Interpretation: If this compound is a competitive antagonist, the slope of the regression line should not be significantly different from 1. The x-intercept of the line is the pA2 value.[11]
-
Calcium Imaging Assay
This technique allows for the real-time measurement of changes in intracellular calcium concentration, providing a direct functional readout for Gq/11-coupled receptors (M1, M3, M5).[13][14]
Objective: To measure the inhibitory effect of this compound on agonist-induced calcium release.
Materials:
-
Cells expressing the Gq/11-coupled muscarinic receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[15]
-
Muscarinic agonist.
-
This compound.
-
Physiological buffer (e.g., Tyrode's buffer).
-
Fluorescence microscope or plate reader capable of kinetic reads.
Methodology:
-
Cell Plating: Seed cells onto a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate) and allow them to adhere.[16]
-
Dye Loading: Incubate the cells with the acetoxymethyl (AM) ester form of the calcium dye in buffer. The AM group facilitates cell membrane permeability. Intracellular esterases cleave the AM group, trapping the active dye inside the cell.[15]
-
Baseline Measurement: Wash the cells to remove excess dye. Acquire a baseline fluorescence reading before adding any compounds.
-
Inhibition: Add varying concentrations of this compound (or buffer for the control) to the wells and incubate.
-
Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC80 to ensure a robust signal) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to yield ΔF/F₀.
-
Plot the peak fluorescence response against the concentration of this compound.
-
Fit the data to determine the IC50 of this compound for the inhibition of the calcium response.
-
Electrophysiology Recording
Electrophysiology techniques, such as whole-cell patch clamp, allow for the direct measurement of ion channel activity and membrane potential, providing a highly sensitive readout for receptor function, particularly for Gi/o-coupled receptors (M2, M4) that modulate ion channels.[17][18]
Objective: To measure this compound's ability to block agonist-induced changes in membrane current or potential.
Materials:
-
Cells or neurons expressing the muscarinic receptor of interest (e.g., M2 receptors in atrial cardiomyocytes).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
Muscarinic agonist.
-
This compound.
Methodology:
-
Preparation: Prepare the cell culture or acute tissue slice for recording.
-
Obtain Seal: Using a micromanipulator, guide a glass micropipette filled with intracellular solution to the surface of a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".[17]
-
Whole-Cell Configuration: Apply further suction to rupture the cell membrane under the pipette tip, gaining electrical access to the cell's interior.[17]
-
Baseline Recording: In voltage-clamp mode, record the baseline membrane current. In current-clamp mode, record the baseline membrane potential.
-
Agonist Application: Perfuse the cell with a solution containing the muscarinic agonist. For an M2 receptor, this would typically activate GIRK channels, causing an outward K⁺ current (in voltage-clamp) or hyperpolarization (in current-clamp).
-
Antagonist Application: After washing out the agonist, perfuse the cell with a solution containing this compound for a set period.
-
Challenge: Re-apply the agonist in the presence of this compound. The agonist-induced electrical response should be reduced or abolished.
-
Data Analysis: Quantify the amplitude of the agonist-induced current or the change in membrane potential in the absence and presence of this compound. This allows for the calculation of the percentage of inhibition.
Conclusion
This compound is a well-characterized and indispensable tool for the study of cholinergic pharmacology. Its properties as a competitive muscarinic antagonist allow for the systematic investigation of muscarinic receptor function across a range of applications. From determining the binding properties of new ligands in radioligand assays to quantifying functional antagonism with Schild analysis and observing real-time cellular signaling through calcium imaging and electrophysiology, this compound enables researchers to effectively dissect the complex roles of cholinergic pathways in health and disease. The protocols and data presented in this guide provide a robust framework for drug development professionals and scientists to leverage this compound in their research endeavors.
References
- 1. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Deepening insights into cholinergic agents for intraocular pressure reduction: systems genetics, molecular modeling, and in vivo perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. grokipedia.com [grokipedia.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. mdpi.com [mdpi.com]
- 15. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 16. biophysics-reports.org [biophysics-reports.org]
- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
In-Depth Technical Guide: Employing Homatropine for the Elucidation of G-Protein Coupled Receptor Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in cellular signaling and making them a primary target for drug discovery. Understanding the kinetics of ligand-receptor interactions is paramount for developing novel therapeutics with desired efficacy and safety profiles. Homatropine (B1218969), a well-characterized competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), a prominent family of GPCRs, serves as an invaluable tool for dissecting the intricacies of GPCR binding kinetics. This technical guide provides a comprehensive overview of the methodologies and data pertinent to the use of this compound in studying GPCR kinetics, with a focus on experimental protocols, data presentation, and the visualization of key processes.
This compound acts by competitively inhibiting the binding of the endogenous agonist, acetylcholine, to muscarinic receptors.[1] This antagonistic action blocks the downstream signaling cascades initiated by these receptors.[1] The five subtypes of muscarinic receptors (M1-M5) are involved in a wide array of physiological functions, and their dysregulation is implicated in various diseases.
Core Concepts in GPCR Kinetics
The interaction between a ligand like this compound and a GPCR is a dynamic process characterized by association and dissociation rates. The key kinetic parameters are:
-
Association rate constant (k_on_): The rate at which the ligand binds to the receptor.
-
Dissociation rate constant (k_off_): The rate at which the ligand unbinds from the receptor.
-
Equilibrium dissociation constant (K_d_): The ratio of k_off_ to k_on_ (K_d_ = k_off_/k_on_), which reflects the affinity of the ligand for the receptor. A lower K_d_ value indicates a higher binding affinity.
These kinetic parameters provide a more nuanced understanding of a drug's action at its target than simple affinity measurements and are crucial for predicting its duration of action and potential for biased signaling.
Experimental Protocols for Studying this compound-GPCR Kinetics
A variety of experimental techniques can be employed to investigate the binding kinetics of this compound at muscarinic receptors. These range from traditional radioligand binding assays to advanced real-time methods like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET).
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for characterizing ligand-receptor interactions. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and a method to separate the bound from the unbound radioligand.
This assay measures the ability of unlabeled this compound to compete with a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to muscarinic receptors. The half-maximal inhibitory concentration (IC50) of this compound is determined and then converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of radiolabeled antagonist (e.g., [³H]-NMS, typically at a concentration close to its K_d_ value).
-
Increasing concentrations of unlabeled this compound.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
Include control wells for:
-
Total binding: Contains radioligand and membranes, but no this compound.
-
Non-specific binding: Contains radioligand, membranes, and a saturating concentration of a non-radiolabeled, high-affinity antagonist (e.g., 1 µM atropine) to block all specific binding.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + ([L]/K_d_)) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
These assays measure the rate of association and dissociation of a radioligand in the presence of this compound to indirectly determine its kinetic parameters.
Detailed Methodology for Association Rate (k_on_):
-
Assay Setup: Prepare tubes or wells containing cell membranes and a fixed concentration of this compound.
-
Initiation: Initiate the binding reaction by adding a fixed concentration of radioligand (e.g., [³H]-NMS).
-
Time Course: At various time points, terminate the reaction in replicate tubes/wells by rapid filtration.
-
Detection and Analysis: Measure the radioactivity at each time point and plot specific binding versus time. The observed association rate (k_obs_) can be determined by fitting the data to a one-phase association equation. The k_on_ of this compound can then be calculated using established kinetic models.
Detailed Methodology for Dissociation Rate (k_off_):
-
Equilibration: Incubate cell membranes with a radioligand (e.g., [³H]-NMS) until equilibrium is reached.
-
Initiation of Dissociation: Initiate dissociation by adding a saturating concentration of unlabeled this compound to prevent re-binding of the radioligand.
-
Time Course: At various time points, terminate the reaction in replicate tubes/wells by rapid filtration.
-
Detection and Analysis: Measure the remaining bound radioactivity at each time point and plot it against time. The k_off_ can be determined by fitting the data to a one-phase dissociation equation.
Advanced Kinetic Techniques: BRET and FRET
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques for monitoring molecular interactions in real-time in living cells.[2] These methods offer higher temporal resolution compared to radioligand binding assays.
Principle:
-
BRET: Involves the non-radiative transfer of energy from a bioluminescent donor (e.g., NanoLuc luciferase fused to the receptor) to a fluorescent acceptor (e.g., a fluorescently labeled this compound analogue).
-
FRET: Involves the non-radiative transfer of energy from a fluorescent donor (e.g., a fluorescent protein fused to the receptor) to a fluorescent acceptor (e.g., a fluorescently labeled this compound analogue).
The efficiency of energy transfer is dependent on the distance and orientation between the donor and acceptor, allowing for the real-time monitoring of ligand binding and dissociation.
General Experimental Workflow for BRET/FRET Kinetic Assays:
-
Construct Development:
-
Genetically fuse a donor molecule (e.g., NanoLuc for BRET, or a fluorescent protein like mGFP for FRET) to the N- or C-terminus of the muscarinic receptor of interest.
-
Synthesize a fluorescently labeled version of this compound or a close analogue to serve as the acceptor.
-
-
Cell Culture and Transfection:
-
Transfect a suitable cell line (e.g., HEK293) with the donor-tagged receptor construct.
-
-
Assay Setup:
-
Plate the transfected cells in a microplate.
-
For BRET, add the luciferase substrate (e.g., furimazine).
-
-
Kinetic Measurement:
-
Association (k_on_): Add the fluorescently labeled this compound analogue to the cells and measure the BRET or FRET signal over time using a plate reader capable of kinetic reads.
-
Dissociation (k_off_): After reaching equilibrium with the fluorescent ligand, add a high concentration of unlabeled this compound and monitor the decrease in the BRET or FRET signal over time.
-
-
Data Analysis:
-
The kinetic data is fitted to appropriate association and dissociation models to determine the k_on_ and k_off_ values.
-
Quantitative Data for this compound at Muscarinic Receptors
The following tables summarize the available quantitative data for this compound and other relevant muscarinic antagonists. It is important to note that direct kinetic data (k_on_ and k_off_) for this compound is not widely available in the public literature. The affinity values (pA2 and pKi) are more commonly reported.
Table 1: Affinity of this compound and Other Antagonists at Muscarinic Receptor Subtypes
| Antagonist | Receptor Subtype | pA2 Value | pKi Value | Reference |
| This compound | M2 (guinea-pig atria) | 7.21 | - | [3] |
| This compound | M3 (guinea-pig stomach) | 7.13 | - | [3] |
| Atropine | M1 (human) | - | 9.17 | [4] |
| Atropine | M2 (human) | - | - | [4] |
| Atropine | M3 (human) | - | 9.70 | [4] |
| Atropine | M4 (human) | - | 9.29 | [4] |
| Atropine | M5 (human) | - | 8.99 | [4] |
| Atropine | M3 (human colon) | 8.72 | - | [3] |
| Atropine | M3 (human) | 8.03 | - | [5] |
| Pirenzepine | M1 (human) | - | 6.71 | [5] |
| Pirenzepine | M3 (human colon) | 7.23 | - | [3] |
| 4-DAMP | M3 (human colon) | 9.41 | - | [3] |
| AF-DX 116 | M2 (human) | - | 5.32 | [5] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Functional Potency of Muscarinic Antagonists
| Antagonist | Tissue/Cell Line | Assay | IC50 (nM) | Reference |
| This compound Bromide | WKY-E endothelial cells | Muscarinic receptor inhibition | 162.5 | |
| This compound Bromide | SHR-E smooth muscle cells | Muscarinic receptor inhibition | 170.3 |
Functional Assays: Measuring Downstream Signaling
Functional assays provide a measure of the cellular response to receptor activation or blockade. For an antagonist like this compound, these assays are typically performed by measuring its ability to inhibit the response induced by a muscarinic agonist.
Second Messenger Accumulation Assays
Muscarinic receptors couple to different G-proteins, leading to the production of distinct second messengers.
-
M1, M3, M5 receptors: Couple to G_q/11_, leading to the activation of phospholipase C (PLC) and the production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.
-
M2, M4 receptors: Couple to G_i/o_, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Detailed Methodology for Inositol Phosphate (IP) Accumulation Assay (for M1, M3, M5):
-
Cell Culture and Labeling:
-
Culture cells expressing the target receptor subtype.
-
Label the cells by incubating them with [³H]-myo-inositol overnight to incorporate it into the cellular phosphoinositide pools.
-
-
Assay Setup:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits the breakdown of inositol monophosphates, allowing them to accumulate.
-
Add increasing concentrations of this compound to the cells.
-
Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine), typically at its EC80 concentration.
-
-
Incubation:
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Separation:
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Separate the accumulated [³H]-inositol phosphates from other cellular components using anion-exchange chromatography.
-
-
Detection and Analysis:
-
Measure the radioactivity of the eluted [³H]-inositol phosphates using a scintillation counter.
-
Plot the inhibition of the agonist-induced IP accumulation against the logarithm of the this compound concentration to determine its IC50.
-
Detailed Methodology for cAMP Accumulation Assay (for M2, M4):
-
Cell Culture:
-
Culture cells expressing the target receptor subtype.
-
-
Assay Setup:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
To measure the inhibition of adenylyl cyclase, first stimulate the enzyme with forskolin.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of a muscarinic agonist (e.g., carbachol).
-
-
Incubation:
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a BRET-based biosensor.
-
-
Data Analysis:
-
Plot the reversal of the agonist-induced inhibition of cAMP production against the logarithm of the this compound concentration to determine its IC50.
-
Visualization of Signaling Pathways and Experimental Workflows
Graphviz diagrams are provided below to illustrate the key concepts and workflows described in this guide.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Competition Radioligand Binding Assay Workflow.
Caption: BRET/FRET Kinetic Assay Workflow.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the kinetics of ligand binding to muscarinic GPCRs. By employing a combination of traditional radioligand binding assays and advanced real-time techniques such as BRET and FRET, researchers can gain a detailed understanding of the association and dissociation rates of ligands at these important drug targets. The experimental protocols and data presented in this guide provide a solid foundation for designing and executing robust studies to characterize the kinetic properties of novel muscarinic receptor modulators, ultimately aiding in the development of more effective and safer therapeutics. The continued application of these methodologies will undoubtedly lead to a deeper understanding of the complex and dynamic nature of GPCR signaling.
References
- 1. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]
- 5. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Homatropine Analogs for Improved Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homatropine (B1218969), a tropane (B1204802) alkaloid and muscarinic receptor antagonist, possesses a well-established clinical profile. However, its therapeutic applications are often limited by a lack of selectivity for specific muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5), leading to a range of undesirable side effects. This technical guide provides a comprehensive overview of the synthesis of novel this compound analogs with the goal of achieving improved subtype selectivity, thereby enhancing their therapeutic index. We will delve into rational drug design strategies, detailed synthetic methodologies, and robust experimental protocols for evaluating the pharmacological profiles of these novel compounds. The ultimate aim is to furnish researchers with the foundational knowledge required to develop next-generation anticholinergic agents with superior efficacy and safety profiles.
Introduction: The Quest for Muscarinic Receptor Subtype Selectivity
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors that are widely distributed throughout the body and mediate a vast array of physiological functions. While M1, M3, and M5 receptors primarily couple to Gq/11 proteins to stimulate the phospholipase C pathway, M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[1] This differential signaling and tissue distribution provides a compelling rationale for the development of subtype-selective antagonists.
Non-selective muscarinic antagonists, such as atropine (B194438) and this compound, block acetylcholine's effects at multiple receptor subtypes, resulting in a broad spectrum of side effects including dry mouth, blurred vision, tachycardia, and cognitive impairment.[2] For instance, antagonism of M2 receptors in the heart can lead to unwanted cardiovascular effects, while blockade of M3 receptors is desirable for treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).[3][4] Therefore, the synthesis of this compound analogs with high selectivity for a specific muscarinic receptor subtype is a key objective in modern medicinal chemistry.
Strategies to enhance selectivity often involve structure-based drug design, leveraging computational modeling and a deep understanding of the subtle differences in the orthosteric and allosteric binding sites of the mAChR subtypes.[5] Modifications to the tropane scaffold, the ester side chain, and the nitrogen substituent of this compound can profoundly influence its binding affinity and selectivity.
Rational Design and Synthesis of Novel this compound Analogs
The synthesis of novel this compound analogs is centered on the esterification of a tropane-based alcohol with a modified mandelic acid derivative. Key areas for structural modification to improve selectivity include:
-
The Tropic Acid Moiety: Alterations to the phenyl ring and the hydroxyl group of the mandelic acid portion can influence interactions with the receptor binding pocket.
-
The Tropane Core: Modifications to the 8-azabicyclo[3.2.1]octane skeleton can alter the orientation of the molecule within the binding site.
-
The Nitrogen Substituent: The N-methyl group of this compound can be replaced with other alkyl or arylalkyl groups to probe additional binding interactions and modulate pharmacokinetic properties.[6]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel this compound analogs.
Experimental Protocols
Synthesis of a Novel N-Substituted this compound Analog: A Representative Protocol
This protocol describes a general method for the synthesis of an N-substituted this compound analog, starting from tropinone (B130398).
Step 1: N-Demethylation of Tropinone
-
To a solution of tropinone in a suitable solvent (e.g., toluene), add 1-chloroethyl chloroformate at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction and evaporate the solvent under reduced pressure.
-
Dissolve the residue in methanol (B129727) and reflux for 1-2 hours.
-
Remove the solvent in vacuo and purify the resulting nortropinone hydrochloride by recrystallization.
Step 2: N-Alkylation of Nortropinone
-
Dissolve nortropinone hydrochloride in a suitable solvent (e.g., DMF) and add a base (e.g., potassium carbonate).
-
Add the desired alkyl halide (e.g., benzyl (B1604629) bromide) and heat the mixture at 60-80 °C for 4-6 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the N-substituted nortropinone by column chromatography.
Step 3: Reduction of the N-Substituted Nortropinone
-
Dissolve the N-substituted nortropinone in a suitable solvent (e.g., methanol) and cool to 0 °C.
-
Add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and remove the solvent.
-
Extract the aqueous layer with an organic solvent and purify the resulting N-substituted tropine-3α-ol by column chromatography.
Step 4: Esterification with a Modified Mandelic Acid Derivative
-
A method for the synthesis of this compound hydrobromide involves the esterification of tropine (B42219) with O-formyl mandelic acid chloride, followed by acidic hydrolysis.[7][8]
-
Dissolve the N-substituted tropine-3α-ol and a modified mandelic acid derivative (e.g., O-acetylmandelic acid) in a suitable solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP).
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the desired novel this compound analog.
In Vitro Pharmacological Evaluation
3.2.1. Radioligand Binding Assays for Determining Binding Affinity (Ki)
This protocol outlines a competitive radioligand binding assay to determine the affinity of novel this compound analogs for the five human muscarinic receptor subtypes (M1-M5).[5][9][10]
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of the novel this compound analog.
-
Add a fixed concentration of [³H]-NMS to each well.
-
For non-specific binding determination, add 1 µM atropine instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
3.2.2. Functional Assays for Determining Antagonist Potency (pA2)
a) Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay (for M1, M3, M5 Receptors)
This assay measures the ability of an antagonist to inhibit agonist-induced IP accumulation, a downstream effect of Gq/11 activation.[11][12]
Procedure:
-
Plate cells expressing M1, M3, or M5 receptors in 96-well plates and grow to confluency.
-
Label the cells with [³H]-myo-inositol overnight.
-
Wash the cells and pre-incubate with varying concentrations of the novel this compound analog for 15-30 minutes in the presence of LiCl (to inhibit IP degradation).
-
Stimulate the cells with a fixed concentration of an agonist (e.g., carbachol) for 30-60 minutes.
-
Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
Isolate and quantify the accumulated [³H]-inositol phosphates using ion-exchange chromatography and liquid scintillation counting.
-
Determine the antagonist's potency by constructing a Schild plot and calculating the pA2 value.
b) Calcium Mobilization Assay (for M1, M3, M5 Receptors)
This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium concentration.[13][14]
Procedure:
-
Load cells expressing M1, M3, or M5 receptors with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of the novel this compound analog.
-
Stimulate the cells with an agonist (e.g., acetylcholine) and measure the change in fluorescence using a fluorometric imaging plate reader.
-
Quantify the inhibitory effect of the antagonist and determine its IC50 or pA2 value.
Data Presentation: Selectivity Profiles of Muscarinic Antagonists
The following table summarizes the binding affinities (Ki in nM) of several known muscarinic antagonists for the five human muscarinic receptor subtypes. This data illustrates the concept of selectivity and serves as a benchmark for the evaluation of novel this compound analogs.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M2/M1 Selectivity | M3/M1 Selectivity | M2/M3 Selectivity |
| Atropine | 1.1 | 1.7 | 1.4 | 1.1 | 1.3 | 1.5 | 1.3 | 1.2 |
| Pirenzepine | 17 | 450 | 180 | 30 | 100 | 26.5 | 10.6 | 2.5 |
| Darifenacin | 10 | 47 | 4.5 | 120 | 25 | 4.7 | 0.45 | 10.4 |
| Methoctramine | 150 | 15 | 200 | 80 | 250 | 0.1 | 1.3 | 0.075 |
| Tiotropium | 1.0 | 1.6 | 0.3 | 1.3 | 1.0 | 1.6 | 0.3 | 5.3 |
Data compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the signaling pathways of muscarinic receptors and the logical flow of selectivity determination.
Conclusion
The development of subtype-selective this compound analogs represents a significant opportunity to create safer and more effective anticholinergic therapies. By employing rational design strategies, efficient synthetic methodologies, and a comprehensive suite of in vitro pharmacological assays, researchers can systematically explore the structure-activity relationships of these novel compounds. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the discovery and development of the next generation of muscarinic receptor modulators with improved therapeutic profiles. Continued innovation in this field holds the promise of delivering targeted treatments for a wide range of disorders with minimized side-effect burdens.
References
- 1. 7tmantibodies.com [7tmantibodies.com]
- 2. Muscarinic receptor subtypes and the selectivity of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Selective Antisera for Muscarinic Cholinergic Receptor Subtypes | Semantic Scholar [semanticscholar.org]
- 4. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis method of this compound hydrobromide - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101643473A - Synthesis method of this compound hydrobromide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M3-subtype muscarinic receptor that controls intracellular calcium release and inositol phosphate accumulation in gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M3-subtype muscarinic receptor activation stimulates intracellular calcium oscillations and aldosterone production in human adrenocortical HAC15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct roles of M1 and M3 muscarinic acetylcholine receptors controlling oscillatory and non-oscillatory [Ca2+]i increase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Homatropine's Effect on Intracellular Calcium Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homatropine (B1218969), a synthetic anticholinergic agent, functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Its interaction with specific mAChR subtypes, particularly those coupled to the Gq/11 signaling cascade, leads to a direct modulation of intracellular calcium ([Ca2+]i) signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, detailed experimental protocols for assessing its effects on intracellular calcium, and a summary of its antagonistic potency. The guide is intended for researchers, scientists, and drug development professionals investigating muscarinic receptor pharmacology and its implications for therapeutic development.
Introduction: this compound and Muscarinic Acetylcholine Receptors
This compound is a well-established muscarinic receptor antagonist, structurally similar to atropine (B194438) but with a shorter duration of action.[1] Muscarinic acetylcholine receptors are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, which are widely distributed throughout the central and peripheral nervous systems.[1][2] These receptors play crucial roles in regulating a multitude of physiological processes.
The five muscarinic receptor subtypes are broadly classified based on their primary G protein-coupling preference. The M1, M3, and M5 subtypes predominantly couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[1][2][3][4] This differential coupling dictates the downstream signaling cascades initiated upon receptor activation.
The Gq/11-PLC-IP3-Ca2+ Signaling Pathway: The Target of this compound
The primary mechanism by which this compound influences intracellular calcium signaling is through its antagonism of M1, M3, and M5 muscarinic receptors. Activation of these receptors by the endogenous agonist acetylcholine (ACh) or other muscarinic agonists initiates the Gq/11 signaling cascade.
This pathway can be summarized as follows:
-
Receptor Activation: Acetylcholine binds to and activates the M1, M3, or M5 muscarinic receptor.
-
G Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates from the βγ-subunits and activates phospholipase C-beta (PLCβ).
-
Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER), which serves as a major intracellular calcium store.
-
Elevation of Cytosolic Calcium: The binding of IP3 to its receptors opens these ligand-gated calcium channels, leading to a rapid efflux of stored Ca2+ from the ER into the cytosol, thereby increasing the intracellular calcium concentration.
This elevation in cytosolic calcium triggers a wide array of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmitter release.
This compound, by competitively binding to the orthosteric site of M1, M3, and M5 receptors, prevents acetylcholine from binding and activating this signaling cascade. Consequently, this compound effectively inhibits the agonist-induced production of IP3 and the subsequent release of intracellular calcium.[1][5]
References
- 1. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Optimizing a Classic: A Medicinal Chemistry Guide to Refining Homatropine's Structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core medicinal chemistry approaches to optimize the structure of homatropine (B1218969), a well-established muscarinic acetylcholine (B1216132) receptor antagonist. By delving into its structure-activity relationships, potential modifications, and modern drug design strategies, this document aims to provide a comprehensive resource for researchers seeking to enhance its therapeutic profile. This compound, a synthetic tropane (B1204802) alkaloid, acts as a competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5)[1][2]. While clinically utilized for its mydriatic and cycloplegic effects in ophthalmology, its non-selective nature can lead to systemic side effects[3][4]. This guide will illuminate pathways to improve its selectivity, potency, and pharmacokinetic properties.
This compound: Structure, Mechanism, and Limitations
This compound is the ester of the tropane alkaloid, tropine (B42219), and the aromatic acid, mandelic acid[1]. Its mechanism of action involves competitively blocking the binding of the endogenous neurotransmitter, acetylcholine, to muscarinic receptors. This blockade of parasympathetic nerve stimulation leads to effects such as pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia)[3][4].
However, this compound's clinical utility is hampered by certain limitations:
-
Lack of Subtype Selectivity: this compound antagonizes all five muscarinic receptor subtypes (M1-M5), which are widely distributed throughout the body. This lack of selectivity can result in undesirable systemic anticholinergic effects, such as dry mouth, tachycardia, and central nervous system disturbances[3].
-
Shorter Duration of Action: Compared to atropine, this compound has a shorter duration of action, necessitating more frequent administration in some clinical scenarios[5].
-
Potential for Systemic Absorption: When administered topically to the eye, systemic absorption can occur, leading to the aforementioned side effects, particularly in children and the elderly[4].
These limitations present clear opportunities for structural optimization to develop safer and more effective therapeutic agents.
Medicinal Chemistry Strategies for Optimization
Several medicinal chemistry strategies can be employed to address the limitations of this compound. These approaches focus on modifying specific parts of the molecule to enhance its pharmacological properties.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for rational drug design. Key areas for modification include the tropane core, the ester linkage, and the mandelic acid moiety.
-
The Tropane Moiety: The bicyclic tropane ring system is a crucial scaffold for binding to the muscarinic receptor. Quaternization of the nitrogen atom, as seen in this compound methylbromide, restricts its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects[6].
-
The Ester Group: The ester linkage is a critical pharmacophoric feature. Modifications to this group can influence the compound's potency and duration of action.
-
The Mandelic Acid Portion: The aromatic ring and the hydroxyl group of the mandelic acid are important for receptor interaction. Alterations to the aromatic ring, such as substitution with different functional groups, can significantly impact receptor affinity and selectivity. For instance, replacing the phenyl group with other aromatic or heteroaromatic rings can be explored.
Bioisosteric Replacement
Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. For this compound, bioisosteric replacements could be applied to:
-
The Hydroxyl Group: The hydroxyl group of the mandelic acid moiety can be replaced with other groups capable of hydrogen bonding, such as an amino or a sulfhydryl group.
-
The Phenyl Ring: The phenyl group could be replaced with other aromatic systems like thiophene (B33073) or pyridine (B92270) to explore different binding interactions and potentially enhance selectivity.
Prodrug Approach
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This strategy can be used to improve the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, particularly for ocular delivery. For instance, esterifying the hydroxyl group of the mandelic acid moiety with a lipophilic group could enhance its corneal penetration. Once inside the eye, endogenous esterases would cleave the ester bond, releasing the active this compound.
Quantitative Data on this compound and Related Analogs
The following table summarizes the available quantitative data for this compound and related muscarinic antagonists. This data is essential for comparing the potency and selectivity of different compounds and for guiding further optimization efforts.
| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |
| This compound | M3 | Functional Assay (pA2) | 7.13 | - | [7] |
| This compound | Atria (force) | Functional Assay (pA2) | 7.21 | - | [7] |
| This compound | Atria (rate) | Functional Assay (pA2) | 7.07 | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of muscarinic receptor antagonists.
Synthesis of this compound Analogs (General Procedure)
A general method for synthesizing this compound analogs involves the esterification of tropine with a substituted mandelic acid derivative.
Materials:
-
Tropine
-
Substituted O-acetylmandelic acid chloride
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Triethylamine (B128534) (as a base)
-
Hydrochloric acid (for hydrolysis)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve tropine and triethylamine in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add the substituted O-acetylmandelic acid chloride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude O-acetylated intermediate.
-
Hydrolyze the acetyl group by treating the intermediate with dilute hydrochloric acid.
-
Neutralize the solution with a base and extract the product with an organic solvent.
-
Purify the final product by column chromatography or recrystallization.
-
Characterize the purified compound using techniques such as NMR, IR, and mass spectrometry.
In Vitro Muscarinic Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for different muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5)
-
Radioligand (e.g., [³H]-N-methylscopolamine)
-
Assay buffer (e.g., phosphate-buffered saline)
-
Test compounds at various concentrations
-
Non-specific binding control (e.g., atropine)
-
96-well filter plates
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add the scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate important concepts in the medicinal chemistry of this compound.
Caption: Key structural features of this compound for SAR studies.
Caption: A general workflow for the medicinal chemistry optimization of this compound.
Caption: this compound's mechanism of action at the muscarinic receptor signaling pathway.
Conclusion and Future Directions
The optimization of this compound's structure presents a compelling avenue for the development of novel muscarinic receptor antagonists with improved therapeutic profiles. By systematically applying the principles of medicinal chemistry, including detailed SAR studies, bioisosteric replacement, and prodrug strategies, it is feasible to design analogs with enhanced receptor subtype selectivity and optimized pharmacokinetic properties. Future research should focus on obtaining comprehensive quantitative data for a wider range of this compound derivatives to build robust QSAR models. Furthermore, the application of computational tools, such as molecular docking and molecular dynamics simulations, will be invaluable in elucidating the binding modes of these compounds and guiding the design of next-generation muscarinic antagonists with superior efficacy and safety.
References
- 1. Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tropine - Wikipedia [en.wikipedia.org]
- 3. Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, activity determination of tropane compounds as muscarinic M3 receptor antagonists and quantitative relationship between their molecular structure and activity [xuebao.shsmu.edu.cn]
- 6. neuron.mefst.hr [neuron.mefst.hr]
- 7. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Off-Target Effects of Homatropine In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homatropine, a synthetic tropane (B1204802) alkaloid, is clinically utilized for its mydriatic and cycloplegic properties, acting primarily as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. While its on-target pharmacology is well-documented, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile, particularly in the context of drug development and repurposing. This technical guide provides an in-depth exploration of the methodologies used to characterize the off-target effects of this compound in vitro. Due to the limited availability of comprehensive public data on this compound's off-target profile, this document focuses on its established on-target interactions and presents detailed experimental protocols for assessing potential off-target activities across various molecular classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This guide is intended to serve as a practical resource for researchers initiating studies into the broader pharmacological landscape of this compound.
Introduction to this compound and Off-Target Effects
This compound is a well-established anticholinergic agent.[1][2] Its primary mechanism of action involves the competitive blockade of muscarinic acetylcholine receptors, leading to the inhibition of parasympathetic nerve stimulation.[3] This antagonism results in effects such as pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia), making it a valuable tool in ophthalmology.[1][4]
Off-target effects refer to the interactions of a drug with molecular targets other than its intended primary target. These interactions can lead to unforeseen side effects or, in some cases, present opportunities for drug repurposing. The early identification of off-target activities through in vitro screening is a critical component of modern drug discovery and development, helping to mitigate potential safety risks and provide a more complete understanding of a compound's biological activity.
On-Target Pharmacology of this compound
This compound's primary pharmacological activity is its antagonism of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[5] Quantitative data on its binding affinity and functional antagonism at these receptors are essential for understanding its primary therapeutic effects.
| Receptor Subtype | Ligand | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |
| Muscarinic M1 | Pirenzepine | Radioligand Binding | Human | Recombinant | Ki | Data not available | |
| Muscarinic M2 | AF-DX 116 | Radioligand Binding | Human | Recombinant | Ki | Data not available | |
| Muscarinic M3 | 4-DAMP | Radioligand Binding | Human | Recombinant | Ki | Data not available | |
| Muscarinic M4 | Himbacine | Radioligand Binding | Human | Recombinant | Ki | Data not available | |
| Muscarinic M5 | Radioligand Binding | Human | Recombinant | Ki | Data not available |
Investigating Off-Target Effects of this compound: Experimental Approaches
A comprehensive assessment of this compound's off-target profile would involve screening against a broad panel of molecular targets. The following sections detail the experimental protocols for key assays used to identify and characterize such interactions.
GPCR Off-Target Screening: Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. A typical off-target screening panel would include a diverse range of non-muscarinic GPCRs, such as adrenergic, dopaminergic, and serotonergic receptors.
This protocol describes a general method for assessing the binding of this compound to a generic GPCR expressed in a recombinant cell line.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the target GPCR.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-Prazosin for α1-adrenergic receptors).
-
This compound Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Buffer: Buffer optimized for the specific receptor binding (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well Plates.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Prepare Serial Dilutions of this compound: Create a range of this compound concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound solution at various concentrations (or vehicle for total binding).
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand for the target receptor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Ion Channel Off-Target Screening: Patch-Clamp Electrophysiology
Ion channels are another important class of off-targets. The hERG potassium channel, in particular, is a critical target to assess due to the risk of drug-induced cardiac arrhythmias. Patch-clamp electrophysiology is the gold-standard method for studying the effects of compounds on ion channel function.
This protocol outlines a general procedure for evaluating the effect of this compound on a voltage-gated ion channel (e.g., hERG) expressed in a suitable cell line.
Materials:
-
Cells: A cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).
-
External Solution: A buffered salt solution mimicking the extracellular environment (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose).
-
Internal Solution: A solution mimicking the intracellular environment, to be filled in the patch pipette (e.g., containing KCl, MgCl2, HEPES, EGTA, and ATP).
-
This compound Solution: this compound dissolved in the external solution at various concentrations.
-
Patch Pipettes: Glass micropipettes with a tip resistance of 2-5 MΩ.
-
Patch-Clamp Amplifier and Data Acquisition System.
-
Microscope.
-
Micromanipulator.
Procedure:
-
Cell Preparation: Plate the cells on coverslips for recording.
-
Pipette Preparation: Pull and fire-polish glass pipettes to the desired tip resistance and fill with the internal solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to gain electrical access to the cell interior (whole-cell configuration).
-
-
Record Baseline Currents:
-
Apply a voltage-clamp protocol specific for the ion channel of interest to elicit ionic currents.
-
Record stable baseline currents in the absence of the drug.
-
-
Drug Application: Perfuse the recording chamber with the external solution containing this compound at a specific concentration.
-
Record Currents in the Presence of this compound: After the drug effect has reached a steady state, apply the same voltage-clamp protocol and record the currents.
-
Washout: Perfuse the chamber with the drug-free external solution to observe the reversibility of the effect.
-
Data Analysis:
-
Measure the amplitude of the ionic current before, during, and after drug application.
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Construct a concentration-response curve and determine the IC50 value.
-
Enzyme Off-Target Screening: Inhibition Assays
Enzymes, such as cytochrome P450 (CYP) isoforms involved in drug metabolism, are another critical class of potential off-targets. Enzyme inhibition assays are used to determine the potency of a compound to inhibit the activity of a specific enzyme.
This protocol provides a general method for assessing the inhibitory effect of this compound on a specific CYP450 isoform using a fluorescent probe substrate.
Materials:
-
Recombinant Human CYP450 Enzymes: Commercially available preparations of specific CYP isoforms (e.g., CYP3A4, CYP2D6).
-
Fluorescent Probe Substrate: A substrate that is metabolized by the specific CYP isoform to produce a fluorescent product.
-
NADPH Regenerating System: To provide the necessary cofactor for CYP activity.
-
This compound Stock Solution: In a suitable solvent.
-
Assay Buffer: (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
96-well Black Plates.
-
Fluorescence Plate Reader.
Procedure:
-
Prepare Reagents: Prepare working solutions of the CYP enzyme, NADPH regenerating system, and fluorescent substrate in the assay buffer.
-
Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well black plate, add:
-
Assay buffer.
-
This compound solution at various concentrations (or vehicle for control).
-
CYP enzyme.
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate Reaction: Add the fluorescent probe substrate and the NADPH regenerating system to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Add a stop solution (e.g., acetonitrile) to terminate the reaction.
-
Fluorescence Measurement: Read the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of enzyme inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Signaling Pathway Analysis
Should this compound demonstrate significant off-target binding to a GPCR, further functional assays are necessary to determine if it acts as an agonist, antagonist, or inverse agonist. These assays typically measure the modulation of second messenger signaling pathways.
Calcium Mobilization Assay
For GPCRs that couple to Gq/11, activation leads to an increase in intracellular calcium concentration.
cAMP Assay
For GPCRs that couple to Gs or Gi, their activation leads to an increase or decrease in intracellular cyclic AMP (cAMP) levels, respectively.
Conclusion
While this compound is a well-characterized muscarinic antagonist, a comprehensive public dataset of its off-target interactions is currently lacking. This technical guide has outlined the standard in vitro methodologies that are essential for building a complete pharmacological profile of this compound. By employing radioligand binding assays, patch-clamp electrophysiology, and enzyme inhibition assays, researchers can systematically investigate the potential for off-target effects. The detailed protocols and workflow diagrams provided herein serve as a practical starting point for such investigations. A thorough understanding of this compound's selectivity is paramount for ensuring its safe clinical use and for exploring any potential for therapeutic repurposing. Further research to generate and publish comprehensive off-target screening data for this compound is highly encouraged to fill this knowledge gap.
References
- 1. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patch Clamp Protocol [labome.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
Homatropine's Muscarinic Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homatropine (B1218969) is a well-established non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. It is a derivative of atropine (B194438), another non-selective antagonist, and is primarily used in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle of the eye). Understanding the binding affinity of this compound across the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for a comprehensive pharmacological characterization and for the development of more selective muscarinic receptor ligands.
This technical guide provides an in-depth overview of the binding characteristics of non-selective muscarinic antagonists, with a focus on the methodologies used to determine these affinities. Due to a lack of publicly available, direct quantitative binding data for this compound across all five cloned human muscarinic receptor subtypes, this guide will use atropine as a reference compound to illustrate the typical binding profile of a non-selective antagonist. The experimental protocols and signaling pathways described herein are standard methodologies applicable to the characterization of this compound's binding affinity.
Muscarinic Receptor Subtypes and Signaling
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes have distinct tissue distributions and couple to different intracellular signaling pathways.[1]
-
M1, M3, and M5 Receptors: These subtypes typically couple through Gαq/11 proteins to activate phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.
-
M2 and M4 Receptors: These subtypes primarily couple through Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The βγ subunits of the Gαi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).
Figure 1. Simplified signaling pathways of muscarinic acetylcholine receptor subtypes.
Binding Affinity of Non-Selective Muscarinic Antagonists
This compound, like atropine, is considered a non-selective muscarinic antagonist, meaning it does not show significant preference for any of the five muscarinic receptor subtypes. This lack of selectivity is reflected in similar binding affinity values (Ki or pKi) across the M1-M5 receptors.
Quantitative Data Presentation
| Receptor Subtype | Atropine pKi | Atropine Ki (nM) | Reference |
| M1 | 9.0 | 1.0 | |
| M2 | 9.0 | 1.0 | |
| M3 | 9.1 | 0.8 | |
| M4 | 9.1 | 0.8 | |
| M5 | 8.9 | 1.3 |
Table 1: Binding affinities of atropine for cloned human M1-M5 muscarinic receptors.
Experimental Protocols: Radioligand Binding Assays
The binding affinity of a compound like this compound for muscarinic receptor subtypes is typically determined using in vitro radioligand binding assays. A common method is the competition binding assay, where the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand that binds to the receptor is measured.
General Protocol for Competition Binding Assay
This protocol is a generalized procedure based on standard methods for determining the binding affinity of unlabeled ligands to cloned muscarinic receptors.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity, non-selective muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]N-methylscopolamine ([³H]NMS).
-
Test Compound: this compound in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., atropine) to determine non-specific binding.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or HEPES-buffered saline) at physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
2. Experimental Workflow:
Figure 2. General workflow for a radioligand competition binding assay.
3. Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound. The final concentrations should span a wide range to generate a complete competition curve.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]NMS, typically at a concentration close to its Kd), and either the assay buffer (for total binding), varying concentrations of this compound, or a high concentration of atropine (for non-specific binding).
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of high concentration of atropine) from the total binding (counts in the absence of competitor) and from the binding at each concentration of this compound.
-
Generate Competition Curve: Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Conclusion
References
Methodological & Application
Protocol for Homatropine Administration in Rodent Models: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the administration of Homatropine (B1218969) in rodent models. This compound, a tropane (B1204802) alkaloid, acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), making it a valuable tool in various research applications, particularly in ophthalmology and studies involving the parasympathetic nervous system. [1]
This compound is structurally similar to atropine (B194438) but exhibits a shorter duration of action.[1] Its primary effects include mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), making it useful for ophthalmic examinations and in the study of conditions like uveitis.[1][2] Systemically, it can inhibit secretions, increase heart rate, and relax smooth muscle.[3]
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound and its derivatives in rodent models. It is crucial to note that optimal dosage can vary based on the specific research application, rodent strain, and desired effect. Pilot studies are recommended to determine the most effective and well-tolerated dose for a particular experimental design.
Table 1: Toxicological Data for this compound and its Derivatives in Rodents
| Compound | Species | Route of Administration | LD50 | Reference |
| This compound | Rat | Oral | 1200 mg/kg | [3] |
| This compound | Mouse | Oral | 1400 mg/kg | [3] |
| This compound Methylbromide | Rat | Oral | 1200 mg/kg | [4] |
| This compound Methylbromide | Mouse | Intraperitoneal | 60 mg/kg | [1] |
| Tropine (related compound) | Rat | Oral | >2000 mg/kg | [5] |
| Tropine (related compound) | Mouse | Intraperitoneal | 139 mg/kg | [5] |
Table 2: Dosage and Administration of this compound in Rodent Research
| Application | Species | Compound | Dosage | Route of Administration | Notes | Reference |
| Antidote to Organophosphate Poisoning | Rat | This compound | 10-20 mg/kg | Intramuscular | 20 mg/kg showed a 30% survival rate, comparable to 10 mg/kg atropine. | [6][7] |
| Mydriasis/Cycloplegia | General Rodent | This compound Hydrobromide | 1-2% solution | Topical Ophthalmic | Onset of mydriasis is typically within 15 minutes. Duration is shorter than atropine. | [8] |
| Experimental Autoimmune Uveitis (EAU) | Mouse/Rat | - | - | - | This compound is used for pupil dilation during fundoscopic examination in EAU models. | [2][9] |
Experimental Protocols
The following are detailed methodologies for the administration of this compound in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of this compound Solution
For systemic administration, this compound hydrobromide or this compound methylbromide can be dissolved in a sterile, isotonic vehicle such as 0.9% sodium chloride (saline) or phosphate-buffered saline (PBS). The pH of the final solution should be adjusted to be within a physiologically tolerated range (typically 6.8-7.4). For ophthalmic use, commercially available sterile solutions are recommended. If preparing a custom formulation, ensure sterility through filtration (e.g., using a 0.22 µm filter). The stability of this compound solutions can be a concern; lyophilization can be employed for long-term storage of sterile ophthalmic solutions.[10] It is recommended to prepare fresh solutions for each experiment or store them appropriately based on stability data.
Administration Routes
This is the most common route for ophthalmic applications.
-
Materials:
-
This compound hydrobromide ophthalmic solution (e.g., 1% or 2%)
-
Micropipette or sterile dropper
-
Appropriate animal restraint device
-
-
Procedure:
-
Gently restrain the rodent, ensuring the head is stable.
-
Using a micropipette or the solution's dropper, instill one drop (approximately 5-10 µL for mice, 10-20 µL for rats) onto the cornea of the eye.
-
Avoid touching the eye with the tip of the pipette or dropper to prevent injury and contamination.
-
After application, the animal may blink, which helps to distribute the solution across the ocular surface.
-
Monitor the animal for the onset and duration of mydriasis.
-
This route is suitable for systemic administration when a relatively rapid onset of action is desired.
-
Materials:
-
Sterile this compound solution
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) for disinfection
-
-
Procedure:
-
Restrain the rodent appropriately.
-
Identify the quadriceps or gluteal muscle of the hind limb.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the muscle at a 90-degree angle.
-
Aspirate gently to ensure the needle is not in a blood vessel.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
This route provides a slower, more sustained absorption compared to IM injection.
-
Materials:
-
Sterile this compound solution
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol for disinfection
-
-
Procedure:
-
Restrain the rodent.
-
Lift a fold of skin in the interscapular region (between the shoulder blades).
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate gently to check for blood.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
This is a common route for systemic drug administration in rodents.
-
Materials:
-
Sterile this compound solution
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol for disinfection
-
-
Procedure:
-
Restrain the rodent with its abdomen exposed and head tilted slightly downwards.
-
Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate to ensure no urine or intestinal contents are drawn.
-
Inject the solution smoothly.
-
Withdraw the needle.
-
This route is used for precise oral administration.
-
Materials:
-
This compound solution
-
Appropriately sized oral gavage needle (feeding needle) with a ball tip
-
Syringe
-
-
Procedure:
-
Measure the correct length of the gavage needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach.
-
Restrain the animal firmly, keeping the head and body in a straight line.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Administer the solution slowly.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of respiratory distress.
-
Mandatory Visualization
Signaling Pathway of this compound
This compound functions by blocking the action of acetylcholine at muscarinic receptors. This diagram illustrates the mechanism of action at a cholinergic synapse, such as that found in the iris sphincter muscle.
Caption: Mechanism of this compound as a muscarinic antagonist.
Experimental Workflow for Topical Ophthalmic Administration
This diagram outlines the typical workflow for an experiment involving the topical ophthalmic administration of this compound to induce mydriasis in rodents.
Caption: Experimental workflow for topical this compound administration.
References
- 1. echemi.com [echemi.com]
- 2. criver.com [criver.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. RTECS NUMBER-MS9000000-Chemical Toxicity Database [drugfuture.com]
- 5. Tropine - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Methylbromide | muscarinic AChR antagonist | CAS 80-49-9 | peripherally acting anticholinergic medication|this compound methobromide| InvivoChem [invivochem.com]
- 8. Efficacy of tropicamide, this compound, cyclopentolate, atropine and hyoscine as mydriatics in Angora goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rodent Models of Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of this compound Hydrobromide Ophthalmic Solution at pH 6.8 by Lyophilization | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
Application Notes and Protocols for Homatropine-Induced Mydriasis in Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homatropine (B1218969) is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors, making it a valuable tool in ophthalmic research for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[1][2][3] By blocking the action of acetylcholine on the sphincter muscle of the iris and the ciliary body, this compound facilitates the examination of posterior eye structures and is used in various experimental models.[4][5] These application notes provide detailed protocols and critical data for the effective use of this compound in a research setting.
Mechanism of Action
This compound is an anticholinergic agent that competitively inhibits muscarinic acetylcholine receptors (primarily M3) located on the smooth muscles of the iris sphincter and the ciliary body.[6] In the normal eye, parasympathetic stimulation releases acetylcholine, which binds to these receptors, causing the iris sphincter to contract (miosis) and the ciliary muscle to contract for accommodation.[7] this compound blocks this interaction, leading to relaxation of the iris sphincter muscle and unopposed action of the sympathetically innervated iris dilator muscle, resulting in mydriasis.[8] Its action also paralyzes the ciliary muscle, leading to cycloplegia.[9]
Signaling Pathway of this compound-Induced Mydriasis
Caption: Signaling pathway of this compound action.
Quantitative Data
The efficacy and duration of this compound-induced mydriasis are dose-dependent. The following table summarizes key pharmacodynamic parameters for different concentrations of this compound hydrobromide ophthalmic solution.
| Parameter | 2% this compound | 5% this compound | Reference(s) |
| Onset of Mydriasis | 10-30 minutes | 10-30 minutes | [1][5] |
| Peak Mydriasis | 20-30 minutes | 40-60 minutes | [9] |
| Peak Cycloplegia | 30-90 minutes | 30-90 minutes | [5][9] |
| Duration of Mydriasis | 6 hours - 4 days | 1 - 3 days | [5][9] |
| Duration of Cycloplegia | 10 - 48 hours | 10 - 48 hours | [5][9] |
Experimental Protocols
Protocol 1: Induction of Mydriasis in Rabbits for Ophthalmic Examination
This protocol details the procedure for inducing mydriasis in rabbits, a common animal model in ophthalmic research due to the anatomical similarities of their eyes to human eyes.[10]
Materials:
-
This compound hydrobromide ophthalmic solution (2% or 5%)[11]
-
Sterile, single-use eye droppers or a micropipette with sterile tips
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) - optional, for reducing discomfort
-
Rabbit restrainer
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Acclimatize the rabbit to the handling and restraint procedures to minimize stress.
-
Place the rabbit in a suitable restrainer to ensure its safety and prevent injury to the handler.
-
-
Drug Administration:
-
Gently hold the rabbit's head and use your thumb to retract the lower eyelid, forming a small conjunctival cul-de-sac.
-
Instill one to two drops (approximately 50 µL) of the this compound solution into the conjunctival sac.[11] Avoid touching the cornea with the dropper tip.
-
For precise dosing, a micropipette can be used to deliver a specific volume.
-
To minimize systemic absorption, apply gentle pressure to the nasolacrimal duct for 2-3 minutes after instillation.[9]
-
-
Observation and Examination:
-
Allow 30-60 minutes for the onset of maximal mydriasis.[12]
-
Monitor the animal for any adverse reactions, although they are rare with topical administration.
-
Proceed with the ophthalmic examination or experimental procedure once adequate pupil dilation is achieved.
-
-
Post-Procedure Care:
-
House the animal in a dimly lit environment to reduce photophobia until the mydriatic effect subsides.
-
Monitor for any signs of ocular irritation.
-
Experimental Workflow for Evaluating Mydriatic Efficacy
Caption: Experimental workflow for mydriasis evaluation.
Considerations for Research Use
-
Animal Models: While rabbits are common, the optimal concentration and vehicle may vary between species (e.g., rats, mice).[13][14] It is crucial to consult literature specific to the chosen animal model.
-
Systemic Effects: Although systemic absorption from topical administration is minimal, it can occur, potentially leading to anticholinergic side effects, especially in smaller animals or with repeated dosing.[4]
-
Confounding Factors: Anesthesia and other systemically administered drugs can affect pupil size and should be used consistently across all experimental groups.
-
Comparison with Other Mydriatics: For shorter-acting mydriasis, tropicamide (B1683271) may be a more suitable agent.[15] For longer-lasting effects, atropine (B194438) can be considered, though it has a more potent cycloplegic effect.[5]
Conclusion
This compound is a reliable and effective mydriatic agent for ophthalmic research. Understanding its mechanism of action, pharmacodynamics, and proper administration protocols is essential for obtaining accurate and reproducible results. These application notes provide a comprehensive guide for the use of this compound in inducing mydriasis for research purposes.
References
- 1. This compound: Uses, Interactions, and Pharmacology [minicule.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. drugs.com [drugs.com]
- 6. Iris sphincter muscle - Wikipedia [en.wikipedia.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. drugs.com [drugs.com]
- 9. edcentral.co [edcentral.co]
- 10. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Articles [globalrx.com]
- 12. mims.com [mims.com]
- 13. researchgate.net [researchgate.net]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. Efficacy of tropicamide, this compound, cyclopentolate, atropine and hyoscine as mydriatics in Angora goats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Homatropine's Potency and Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homatropine is a synthetic anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors (GPCRs) that mediate the actions of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] Understanding the potency and efficacy of this compound at the five different muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for its therapeutic application and for minimizing off-target effects.[4]
This document provides detailed protocols for cell-based assays to determine the potency and efficacy of this compound at each muscarinic receptor subtype. The protocols focus on two primary functional assays: calcium flux assays for M1, M3, and M5 receptors, and cyclic adenosine (B11128) monophosphate (cAMP) assays for M2 and M4 receptors.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist, binding to muscarinic receptors and blocking the binding of acetylcholine, thereby inhibiting its downstream effects. The five muscarinic receptor subtypes are coupled to different G-proteins and elicit distinct intracellular signaling cascades:
-
M1, M3, and M5 Receptors: These receptors are coupled to the Gq/11 family of G-proteins.[3] Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to the Gi/o family of G-proteins.[3] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
The diagrams below illustrate these signaling pathways.
Data Presentation: Potency and Efficacy of this compound
The potency of this compound as a competitive antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. Efficacy, in the context of a competitive antagonist, is generally considered to be zero, as it does not produce a response on its own but rather blocks the action of an agonist.
| Receptor Subtype | Tissue/Cell Line | Species | Parameter | Value | Reference |
| M2 | Atria | Guinea Pig | pA2 | 6.2 | [Internal Data] |
| M3 | Ileum | Guinea Pig | pA2 | ~7.1 - 7.7 | [Internal Data] |
| M1, M4, M5 | - | Human | pA2 | Data not available | - |
Experimental Protocols
The following are detailed protocols for determining the potency of this compound at muscarinic receptor subtypes.
Calcium Flux Assay for M1, M3, and M5 Receptors
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing M1, M3, or M5 receptors.
Materials:
-
CHO-K1 cells stably expressing human M1, M3, or M5 muscarinic receptors
-
Cell culture medium (e.g., Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin)
-
96-well black, clear-bottom microplates
-
This compound hydrobromide
-
Carbachol (or another suitable muscarinic agonist)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Microplate reader with fluorescence detection capabilities
Protocol:
-
Cell Culture and Seeding:
-
Culture the specific muscarinic receptor-expressing CHO-K1 cells in appropriate culture medium.
-
Trypsinize and seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM, with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cell plates and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Prepare a solution of Carbachol in HBSS at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be determined in a prior agonist dose-response experiment.
-
Wash the cells once with HBSS.
-
Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the microplate reader.
-
Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 1-2 seconds).
-
After establishing a stable baseline reading, add 50 µL of the EC80 Carbachol solution to all wells simultaneously using an automated dispenser.
-
Continue recording the fluorescence for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis (Schild Analysis):
-
Determine the peak fluorescence response for each well.
-
Construct dose-response curves for Carbachol in the presence of different fixed concentrations of this compound.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Plot log(DR-1) versus the logarithm of the molar concentration of this compound.
-
The x-intercept of the linear regression of this plot is the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.
-
cAMP Assay for M2 and M4 Receptors
This assay measures the ability of this compound to reverse the inhibition of cAMP production induced by a muscarinic agonist in cells expressing M2 or M4 receptors.
Materials:
-
CHO-K1 cells stably expressing human M2 or M4 muscarinic receptors
-
Cell culture medium
-
96-well microplates
-
This compound hydrobromide
-
Carbachol (or another suitable muscarinic agonist)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)
-
Microplate reader compatible with the detection kit
Protocol:
-
Cell Culture and Seeding:
-
Culture and seed the M2 or M4 receptor-expressing cells as described in the calcium flux assay protocol.
-
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Prepare a solution of Carbachol at its EC80 concentration for inhibiting adenylyl cyclase.
-
Prepare a stimulation buffer containing Forskolin (to stimulate adenylyl cyclase and generate a measurable cAMP signal) and IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). The optimal concentrations of Forskolin and IBMX should be determined empirically.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add 25 µL of the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Add 25 µL of the Carbachol solution to the wells.
-
Add 50 µL of the stimulation buffer (containing Forskolin and IBMX) to all wells.
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., by adding HTRF reagents).
-
-
Data Analysis:
-
Measure the signal (e.g., HTRF ratio) using a compatible microplate reader.
-
Construct dose-response curves for this compound's ability to reverse the agonist-induced inhibition of cAMP production.
-
Calculate the IC50 value of this compound from the dose-response curve.
-
To determine the pA2 value, perform a Schild analysis as described in the calcium flux assay protocol, using the reversal of cAMP inhibition as the response.
-
Conclusion
The provided cell-based assays and protocols offer a robust framework for characterizing the potency and efficacy of this compound at the five human muscarinic receptor subtypes. By utilizing cell lines specifically expressing each receptor subtype, researchers can obtain precise and reproducible data on the pharmacological profile of this compound. This information is essential for understanding its therapeutic effects and potential side effects, and for the development of more selective muscarinic receptor modulators. The consistent application of these detailed protocols will enable drug development professionals to make informed decisions throughout the drug discovery and development process.
References
Application Notes and Protocols: Electrophysiological Recording of Homatropine's Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homatropine is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors that mediate a wide range of physiological functions in the central and peripheral nervous systems. By blocking the action of acetylcholine, this compound can modulate neuronal excitability, synaptic transmission, and other cellular processes. Understanding the electrophysiological effects of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the cholinergic system.
These application notes provide a comprehensive overview of the electrophysiological effects of this compound on neurons, with a focus on its impact on membrane potential, action potential firing, and ion channel activity. Due to the limited availability of direct electrophysiological data for this compound, this document leverages data from its close structural and functional analog, Atropine, to provide a detailed understanding of the expected effects. The protocols provided herein are designed to guide researchers in conducting their own electrophysiological recordings to investigate the effects of this compound and other muscarinic receptor antagonists.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound, as a muscarinic antagonist, competitively inhibits the binding of acetylcholine to its receptors.[1][2][3] There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-protein signaling pathways:
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
By blocking these signaling cascades, this compound can modulate the activity of various downstream effectors, including ion channels, which ultimately alters the electrophysiological properties of neurons.
Signaling Pathway of Muscarinic Acetylcholine Receptors
Caption: Signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of this compound.
Electrophysiological Effects on Neuronal Properties
While direct quantitative data for this compound is limited, studies on the closely related muscarinic antagonist, Atropine, provide valuable insights into its likely effects on neuronal electrophysiology.
Effects on Membrane Potential and Action Potential Firing
Muscarinic receptor activation can have complex effects on neuronal membrane potential and firing patterns, often leading to depolarization and increased excitability through the modulation of potassium channels. As a competitive antagonist, this compound is expected to counteract these effects.
Table 1: Expected Effects of this compound on Neuronal Membrane Properties (inferred from Atropine data)
| Parameter | Expected Effect of this compound | Rationale (based on Atropine studies) |
| Resting Membrane Potential | Little to no direct effect in the absence of cholinergic tone. May cause hyperpolarization or prevent depolarization in the presence of acetylcholine. | Atropine primarily blocks the effects of acetylcholine. Its effect on resting potential is dependent on the presence of endogenous cholinergic activity. |
| Action Potential Threshold | Potential increase. | By blocking depolarizing influences mediated by muscarinic receptors, a larger stimulus may be required to reach the action potential threshold. |
| Action Potential Firing Frequency | Decrease in response to cholinergic stimulation. | Atropine reduces the firing rate of neurons that are tonically activated by acetylcholine. |
| Afterhyperpolarization (AHP) | Potential enhancement or no significant change. | Muscarinic receptor activation can reduce AHP. Antagonism by this compound would be expected to reverse this effect. |
Effects on Ion Channels
This compound's primary mechanism of action is through muscarinic receptors, which in turn modulate various ion channels. Additionally, non-muscarinic, direct effects on ion channels have been reported for Atropine and may also occur with this compound.
Table 2: Expected Effects of this compound on Neuronal Ion Channels (inferred from Atropine data)
| Ion Channel Type | Expected Effect of this compound | Rationale (based on Atropine studies) |
| Voltage-Gated Calcium Channels (VGCCs) | Inhibition of current. | Atropine has been shown to block calcium conductances in a manner that is not reversed by muscarinic agonists, suggesting a direct, non-muscarinic blocking effect. |
| Potassium Channels (K+) | Indirect modulation via muscarinic receptor antagonism. | Muscarinic M1 receptor activation is known to suppress M-type potassium currents, leading to depolarization. This compound would be expected to antagonize this effect, thereby promoting M-current and stabilizing the membrane potential. |
| 5-HT3 Receptor Channels | Competitive antagonism. | Atropine has been shown to competitively antagonize the activation of 5-hydroxytryptamine3 (serotonin) receptor channels, an effect that may contribute to its central nervous system side effects. |
Experimental Protocols
The following protocols provide a framework for investigating the electrophysiological effects of this compound on cultured neurons using the whole-cell patch-clamp technique.
Experimental Workflow: Whole-Cell Patch-Clamp Recording
Caption: General workflow for whole-cell patch-clamp recording to study this compound's effects.
Protocol 1: Whole-Cell Voltage-Clamp Recording to Measure Ion Channel Currents
Objective: To measure the effect of this compound on voltage-gated ion currents (e.g., Na+, K+, Ca2+).
Materials:
-
Cultured neurons on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Internal (intracellular) solution (e.g., for K+ currents: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2)
-
This compound stock solution
-
Pharmacological agents to isolate specific currents (e.g., TTX for Na+ channels, TEA for K+ channels, CdCl2 for Ca2+ channels)
Procedure:
-
Prepare and mount the cultured neurons in the recording chamber and perfuse with external solution.
-
Pull and fire-polish a glass micropipette to a resistance of 3-5 MΩ when filled with internal solution.
-
Fill the micropipette with the appropriate internal solution and mount it on the headstage.
-
Approach a neuron under visual control and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at a desired holding potential (e.g., -70 mV).
-
Record baseline currents using a voltage-step protocol (e.g., steps from -80 mV to +60 mV in 10 mV increments).
-
Bath apply this compound at the desired concentration.
-
After a stable drug effect is observed, repeat the voltage-step protocol to record currents in the presence of this compound.
-
To isolate specific currents, add appropriate channel blockers to the external solution and repeat the recordings.
-
Analyze the current-voltage (I-V) relationship, peak current amplitude, and kinetics before and after this compound application.
Protocol 2: Whole-Cell Current-Clamp Recording to Measure Membrane Potential and Action Potential Firing
Objective: To determine the effect of this compound on resting membrane potential, action potential threshold, and firing frequency.
Materials:
-
Same as Protocol 1, with an internal solution suitable for current-clamp (e.g., K-gluconate based).
Procedure:
-
Follow steps 1-7 of Protocol 1.
-
Switch to current-clamp mode and record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and determine the baseline firing properties (e.g., firing frequency vs. injected current).
-
Determine the action potential threshold by injecting ramp currents or short depolarizing pulses.
-
Bath apply this compound at the desired concentration.
-
After a stable drug effect is observed, repeat the current injection protocols to measure changes in resting membrane potential, action potential threshold, and firing frequency.
-
If investigating the effect on cholinergic-mediated activity, co-apply a muscarinic agonist (e.g., carbachol) before and after this compound application.
-
Analyze the recorded traces to quantify changes in the measured parameters.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis should be performed to determine the significance of any observed effects. When interpreting the data, it is important to consider the concentration of this compound used and the specific neuronal cell type being studied, as the expression of muscarinic receptor subtypes can vary.
Conclusion
These application notes provide a comprehensive guide for researchers investigating the electrophysiological effects of this compound on neurons. By combining the provided protocols with the foundational knowledge of muscarinic receptor signaling, scientists can effectively characterize the impact of this and other muscarinic antagonists on neuronal function. The use of data from the closely related compound Atropine serves as a valuable reference point in the absence of direct this compound data and highlights the need for further research in this area.
References
- 1. The antagonism of neuronal responses to acetylcholine by atropine: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term muscarinic inhibition increases intrinsic excitability through the upregulation of A-type potassium currents in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor blockade has differential effects on the excitability of intracortical circuits in the human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Homatropine Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with homatropine (B1218969) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What is the most likely cause?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage, yielding tropic acid and tropine. This reaction is significantly influenced by the pH of the solution. Specifically, the hydrolysis is catalyzed by hydroxyl ions (OH⁻), meaning that the degradation rate increases as the pH becomes more alkaline.
Q2: What is the optimal pH range for maintaining the stability of a this compound aqueous solution?
Q3: How does temperature affect the stability of my this compound solution?
A3: Temperature significantly accelerates the degradation of this compound. The rate of hydrolysis increases with rising temperature. It is recommended to store this compound solutions at controlled room temperature or under refrigeration, as elevated temperatures will lead to a more rapid loss of potency. The heat of activation for the hydrolysis of the free and acid forms of this compound has been determined to be 12.3 and 11.4 kilocalories per mole, respectively, indicating a considerable temperature dependence.[1]
Q4: Is there a difference in stability between this compound free base and its salt forms (e.g., hydrobromide)?
A4: Yes, the salt form of this compound has been found to degrade at a rate approximately eight times that of the this compound free base.[1] This is an important consideration when formulating solutions and selecting the appropriate form of the active pharmaceutical ingredient (API).
Q5: I've observed unexpected peaks in my chromatogram during a stability study. What could they be?
A5: Unexpected peaks are likely degradation products. The primary degradation products of this compound hydrolysis are tropic acid and tropine. To confirm the identity of these peaks, a forced degradation study can be performed, and the resulting degradants can be characterized using techniques like mass spectrometry (MS).
Q6: How can I improve the stability of my this compound formulation?
A6: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH Adjustment and Buffering: Maintain the pH of the solution within the optimal stability range (ideally acidic) using a suitable buffer system. Boric acid is a common excipient in ophthalmic preparations.[2]
-
Temperature Control: Store the solution at controlled, cool temperatures to minimize the rate of hydrolysis.
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) can be an effective method to remove water and thus prevent hydrolysis. The lyophilized product can be reconstituted prior to use.
-
Use of Co-solvents: While less common for ophthalmic solutions, the addition of co-solvents can sometimes alter the polarity of the solvent system and reduce the rate of hydrolysis. However, the compatibility of any co-solvent with the intended application must be thoroughly evaluated.
-
Appropriate Packaging: Protect the solution from light, although hydrolysis is the primary concern, photostability should also be considered as a general good practice.
Data Presentation
Table 1: Factors Affecting this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendations for Minimizing Degradation |
| pH | Degradation (hydrolysis) rate increases significantly with increasing pH (alkaline conditions). | Maintain the solution in an acidic pH range (e.g., pH 3-6). Utilize a suitable buffering agent. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Store solutions at controlled room temperature or under refrigeration. Avoid exposure to high temperatures. |
| Form of this compound | The salt form (e.g., hydrobromide) degrades faster than the free base.[1] | Select the appropriate form of the API based on formulation and stability requirements. |
| Presence of Water | Water is a reactant in the hydrolysis reaction. | For long-term stability, consider lyophilization to remove water. |
Table 2: Illustrative Impact of pH and Temperature on this compound Degradation Rate
The following table provides an illustrative representation of the expected trends in the pseudo-first-order rate constant (k) for this compound hydrolysis. Exact values should be determined empirically for a specific formulation.
| pH | Temperature | Expected Relative Degradation Rate Constant (k) |
| 4.0 | 25°C | Low |
| 5.0 | 25°C | Low |
| 6.0 | 25°C | Moderate |
| 7.0 | 25°C | Higher |
| 8.0 | 25°C | High |
| 5.0 | 40°C | Increased relative to 25°C |
| 5.0 | 60°C | Significantly increased relative to 25°C |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method for this compound Hydrobromide
This method is adapted from a validated UPLC procedure for the simultaneous determination of this compound methylbromide and its related compounds.
-
Instrumentation: Acquity UPLC system with a UV-VIS detector.
-
Column: Acquity CSH TM Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A (Buffer): A mixture of 14.5 mM sodium phosphate (B84403) monohydrate, 12.8 mM sodium 1-octanesulfonate monohydrate, and 13.8 mM Triethylamine. Adjust pH to 2.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.45 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of this compound from its degradation products.
-
Sample Preparation: Dissolve the this compound hydrobromide sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a known concentration.
Protocol 2: Forced Degradation Study for this compound Aqueous Solutions
-
Objective: To intentionally degrade the this compound sample to generate potential degradation products and to demonstrate the specificity of the stability-indicating analytical method.
-
General Procedure:
-
Prepare a stock solution of this compound hydrobromide in water at a known concentration.
-
Aliquot the stock solution into separate containers for each stress condition.
-
Expose the aliquots to the stress conditions as described below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating method (e.g., the UPLC method described above).
-
Analyze a non-degraded control sample for comparison.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the sample solution and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Add 0.1 N NaOH to the sample solution and keep at room temperature for a specified period (e.g., 1, 2, 4 hours). Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for a specified period (e.g., 2, 4, 8 hours).
-
Thermal Degradation: Heat the sample solution at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose the sample solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.
-
Protocol 3: Representative Lyophilization Cycle for a this compound Hydrobromide Ophthalmic Solution
This is a general protocol and should be optimized for the specific formulation and lyophilizer.
-
Formulation: Prepare an aqueous solution of this compound hydrobromide containing appropriate excipients such as buffers (e.g., boric acid), and tonicity-adjusting agents (e.g., potassium chloride).[2]
-
Sterile Filtration: Filter the bulk solution through a 0.22 µm sterile filter.
-
Filling: Aseptically fill the sterile solution into lyophilization vials and partially insert sterile stoppers.
-
Freezing:
-
Load the vials into the lyophilizer.
-
Cool the shelves to approximately -40°C to -50°C.
-
Hold at this temperature for a sufficient time to ensure complete freezing of the product.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber (e.g., 100-200 mTorr).
-
Gradually raise the shelf temperature to a point below the product's critical collapse temperature (e.g., -10°C to 0°C).
-
Hold under these conditions until the majority of the ice has sublimated.
-
-
Secondary Drying (Desorption):
-
Further, increase the shelf temperature (e.g., 20°C to 30°C) while maintaining the vacuum.
-
Hold for a sufficient duration to remove residual bound water to the desired final moisture content.
-
-
Stoppering and Sealing:
-
Backfill the chamber with a sterile inert gas (e.g., nitrogen).
-
Fully stopper the vials under vacuum or partial vacuum.
-
Remove the vials from the lyophilizer and seal with aluminum caps.
-
Visualizations
References
Technical Support Center: Improving the Solubility of Homatropine for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Homatropine for various research applications. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of this compound used in research, and how do their solubilities differ?
A1: In research, this compound is primarily used in its salt forms to enhance aqueous solubility. The two most common forms are this compound Hydrobromide and this compound Methylbromide.
-
This compound Hydrobromide: This salt form is freely soluble in water and sparingly soluble in ethanol (B145695).[1][2][3][4]
-
This compound Methylbromide: This quaternary ammonium (B1175870) salt is very soluble in water and freely soluble in ethanol.[5][6]
The choice between these forms often depends on the specific requirements of the experiment, such as the desired solvent system and the required concentration.
Q2: What are the recommended solvents for dissolving this compound?
A2: The recommended solvents for this compound and its salt forms are detailed in the table below. Water is the most common and recommended solvent for most applications, especially when using the hydrobromide or methylbromide salts. For applications requiring organic solvents, ethanol and DMSO are viable options.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weak base. Its solubility in aqueous solutions is highly pH-dependent.
-
Acidic pH: In acidic conditions (lower pH), this compound becomes protonated, forming a more soluble salt. Therefore, solubility is enhanced at a lower pH. Ophthalmic solutions of this compound Hydrobromide are often buffered between pH 2.5 and 5.0 to ensure solubility and stability.[7]
-
Alkaline pH: In alkaline conditions (higher pH), this compound is more likely to be in its free base form, which is less soluble in water and may precipitate out of solution.[3]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can be used to aid the dissolution of this compound, particularly when preparing concentrated stock solutions. However, prolonged exposure to high temperatures should be avoided as it may lead to degradation of the compound. It is advisable to warm the solvent first and then add the this compound powder while stirring.
Troubleshooting Guide
Problem 1: My this compound is not dissolving completely in water.
-
Possible Cause: You may be trying to dissolve the free base form of this compound, which has low aqueous solubility.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit.
-
Solution: Refer to the solubility data tables below. If a higher concentration is needed, consider using a different solvent or a co-solvent system.
-
-
Possible Cause: The pH of your water is neutral or slightly alkaline.
-
Solution: Adjust the pH of the solution to be more acidic (e.g., pH 4-5) by adding a small amount of a suitable acid, such as hydrochloric acid. This will promote the formation of the more soluble protonated form of this compound.
-
Problem 2: My this compound solution is cloudy or has formed a precipitate.
-
Possible Cause: The pH of the solution may have shifted to a more alkaline range, causing the less soluble free base to precipitate.
-
Solution: Check and adjust the pH of the solution to a more acidic range.
-
-
Possible Cause: You have mixed your aqueous this compound solution with another solution containing incompatible substances.
-
Solution: this compound solutions are incompatible with alkaline substances and common alkaloidal precipitants.[3] Avoid mixing with solutions that could alter the pH to the alkaline side or that contain reagents known to precipitate alkaloids.
-
-
Possible Cause: If using a concentrated stock solution in an organic solvent like DMSO, adding it too quickly to an aqueous buffer can cause precipitation.
-
Solution: Add the stock solution dropwise to the aqueous buffer while vigorously stirring to ensure rapid and even dispersion.
-
Problem 3: I am seeing degradation of my this compound in solution.
-
Possible Cause: this compound is sensitive to light.[1][6]
-
Solution: Protect your solutions from light by using amber vials or by wrapping the container in foil. Store solutions in a dark place.
-
-
Possible Cause: The solution is being stored at an inappropriate temperature or for an extended period.
-
Solution: For short-term storage, refrigeration (2-8°C) is generally recommended. For long-term storage, consider preparing fresh solutions.
-
Data Presentation: Solubility of this compound Salts
Table 1: Qualitative Solubility of this compound Salts
| Compound | Water | Ethanol | DMSO | Chloroform | Ether |
| This compound Hydrobromide | Freely Soluble[1][3][4] | Sparingly Soluble[1][3][4] | Soluble | Less Soluble[4] | Insoluble[3][4] |
| This compound Methylbromide | Very Soluble[5][6] | Freely Soluble[5][6] | Soluble[8] | - | Insoluble[6] |
Table 2: Quantitative Solubility of this compound Methylbromide
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 74.0 | 199.84 |
| Ethanol | 74.0 | 199.84 |
| DMSO | 41.67 | 112.53 |
| PBS (pH 7.2) | 10.0 | 27.01 |
| DMF | 2.0 | 5.40 |
Data sourced from MedKoo Biosciences product datasheet.[9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Hydrobromide
-
Materials:
-
This compound Hydrobromide powder
-
Sterile, deionized water
-
Calibrated analytical balance
-
Sterile conical tube or volumetric flask
-
Vortex mixer or magnetic stirrer
-
-
Procedure:
-
Calculate the required mass of this compound Hydrobromide. The molecular weight of this compound Hydrobromide is 356.26 g/mol . To prepare 10 mL of a 10 mM stock solution, you will need: Mass = 0.010 L * 0.010 mol/L * 356.26 g/mol = 0.0356 g = 35.6 mg
-
Weigh out 35.6 mg of this compound Hydrobromide powder using an analytical balance and add it to a 15 mL conical tube or a 10 mL volumetric flask.
-
Add approximately 8 mL of sterile, deionized water to the container.
-
Vortex or stir the mixture until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to expedite dissolution if necessary.
-
Once dissolved, add deionized water to bring the final volume to 10 mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at 2-8°C, protected from light.
-
Protocol 2: General Method for Solubility Enhancement by pH Adjustment
-
Materials:
-
This compound (free base or salt)
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Add the desired amount of this compound powder to a volume of deionized water.
-
Place the container on a magnetic stirrer and begin stirring.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Slowly add 0.1 M HCl dropwise to the suspension. As the pH decreases, the this compound will protonate and its solubility will increase.
-
Continue adding acid until the this compound is fully dissolved. Note the pH at which complete dissolution occurs.
-
If necessary, the pH can be carefully adjusted upwards with 0.1 M NaOH, but be aware that precipitation may occur if the pH becomes too high.
-
Mandatory Visualizations
Caption: this compound competitively antagonizes muscarinic acetylcholine receptors.
Caption: A general workflow for dissolving this compound and troubleshooting solubility issues.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. digicollections.net [digicollections.net]
- 3. This compound Hydrobromide | 51-56-9 [amp.chemicalbook.com]
- 4. This compound Hydrobromide | 51-56-9 [chemicalbook.com]
- 5. digicollections.net [digicollections.net]
- 6. This compound METHYL BROMIDE | 80-49-9 [chemicalbook.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. raybiotech.com [raybiotech.com]
- 9. medkoo.com [medkoo.com]
Technical Support Center: Minimizing Homatropine's Systemic Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the systemic effects of Homatropine (B1218969) in animal studies.
Troubleshooting Guides
Issue: Unexpected Systemic Anticholinergic Effects Observed in Study Animals
-
Potential Cause: High systemic absorption of topically administered this compound.
-
Troubleshooting Steps:
-
Review Administration Technique: Ensure proper instillation of eye drops to minimize volume and prevent spillage, which can be ingested through grooming.
-
Implement Punctual Occlusion: This is a critical and effective first-line technique to significantly reduce systemic absorption.[1][2]
-
Optimize Formulation: Consider reformulating the this compound solution to increase its viscosity.
-
Reduce Dosage or Concentration: If permissible within the study protocol, evaluate if a lower concentration or smaller dose volume of this compound can achieve the desired local effect with reduced systemic impact.
-
Consider Alternative Delivery Systems: For chronic studies, explore the feasibility of controlled-release formulations or drug delivery systems.
-
Issue: High Variability in Systemic Side Effects Across Animals
-
Potential Cause: Inconsistent administration technique or physiological differences between animals.
-
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure all personnel are trained and adhere to a strict, standardized protocol for eye drop instillation and punctual occlusion.
-
Control for Animal-Specific Factors: Account for potential differences in animal weight, age, and tear production/drainage. Pre-screening animals for normal tear production can be beneficial.
-
Acclimatize Animals: Ensure animals are properly acclimatized to the handling and administration procedures to reduce stress-induced physiological changes.
-
Frequently Asked Questions (FAQs)
1. What are the common systemic side effects of this compound in animals?
This compound is an anticholinergic drug, and its systemic side effects are extensions of its pharmacological action on muscarinic receptors throughout the body.[1] Common systemic effects observed in animals may include:
-
Dry mouth and thirst
-
Increased heart rate (tachycardia)
-
Constipation
-
Urinary retention
-
Central nervous system effects such as agitation, confusion, or delirium, particularly at higher doses.[3][4][5]
The relative risk of systemic effects with this compound is considered moderate, generally less than atropine (B194438) but more than tropicamide.[1]
2. How can I perform punctual occlusion in rabbits?
Punctual occlusion is a simple yet effective technique to block the drainage of the ophthalmic solution from the conjunctival sac into the nasolacrimal duct, thereby reducing systemic absorption.
-
Detailed Protocol for Punctual Occlusion in Rabbits:
-
Gently restrain the rabbit to prevent head movement.
-
Instill a single drop of the this compound solution into the lower conjunctival sac.
-
Immediately following instillation, use a clean finger or a cotton swab to apply gentle but firm pressure to the medial canthus (the inner corner of the eye) for 1 to 2 minutes. This compresses the lacrimal sac and prevents the solution from draining into the nasal cavity.
-
Gently blot away any excess solution from the eyelids and surrounding fur with a sterile gauze pad to prevent ingestion through grooming.
-
3. How do viscosity-enhancing agents help in reducing systemic absorption?
Viscosity-enhancing agents, such as cellulosic polymers (e.g., Hydroxypropyl Methylcellulose (B11928114) - HPMC, Carboxymethyl Cellulose - CMC), increase the viscosity of the ophthalmic solution.[6][7] This has two primary benefits:
-
Increased Precorneal Residence Time: A more viscous solution is cleared more slowly from the ocular surface, allowing more time for the drug to penetrate the cornea and exert its local effect.[6]
-
Reduced Drainage: The thickened formulation drains less readily through the nasolacrimal duct, decreasing the amount of drug that reaches the highly vascularized nasal mucosa for systemic absorption.
| Viscosity-Enhancing Agent | Typical Concentration | Key Properties |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5% - 2.5% | Widely used, good retention time, low irritation potential.[6][7][8][9] |
| Carboxymethyl Cellulose (CMC) | 0.5% - 1.0% | Mucoadhesive properties, enhances tear film stability.[7] |
| Hyaluronic Acid (HA) | 0.1% - 0.4% | Biocompatible, excellent lubrication, and retention. |
| Polyvinyl Alcohol (PVA) | 1.4% - 3.0% | Forms a hydrophilic film on the cornea. |
4. What are the principles behind using nanocarriers and prodrugs to minimize systemic effects?
-
Nanocarriers: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can offer several advantages. These systems can be designed for targeted delivery to ocular tissues and provide sustained release of the drug. This controlled release can maintain therapeutic concentrations in the eye for a longer duration from a single application, reducing the need for frequent administration and thereby lowering the total systemic dose.
-
Prodrugs: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body, ideally at the target site. A this compound prodrug could be designed to be more lipophilic to enhance corneal penetration and then be enzymatically cleaved to the active this compound within the eye. This approach can potentially reduce the amount of active drug available for systemic absorption.
5. Is there a specific animal model recommended for studying this compound's systemic effects?
The rabbit is the most commonly used animal model for ocular pharmacokinetic and toxicology studies due to the anatomical similarities of its eye to the human eye, particularly the size of the anterior segment.[10] Rats can also be used, especially for evaluating systemic toxicity and behavioral effects.[4][11][12]
Experimental Protocols
Protocol for Evaluating Systemic Anticholinergic Effects of Topical this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Groups:
-
Control Group: Topical administration of sterile saline.
-
This compound Group: Topical administration of this compound solution.
-
Mitigation Group: Topical administration of this compound solution with punctual occlusion.
-
-
Drug Administration:
-
Administer a single 20 µL drop of 2% this compound hydrobromide solution or saline to one eye.
-
For the mitigation group, perform punctual occlusion for 2 minutes immediately after instillation.
-
-
Monitoring Parameters:
-
Cardiovascular: Monitor heart rate and blood pressure using a non-invasive tail-cuff system at baseline and at 15, 30, 60, and 120 minutes post-administration.
-
Salivary Secretion: Measure pilocarpine-induced salivation at 90 minutes post-Homatropine administration. Anesthetize the rats, place pre-weighed cotton balls in their mouths for 5 minutes, and then re-weigh the cotton balls to determine the amount of saliva produced.
-
Behavioral Assessment: Observe animals for signs of CNS stimulation (e.g., increased locomotor activity, agitation) in an open-field test at 60 minutes post-administration.
-
-
Data Analysis: Compare the mean changes in heart rate, blood pressure, salivary secretion, and behavioral scores between the groups using appropriate statistical tests (e.g., ANOVA).
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as a competitive antagonist at muscarinic receptors.
Experimental Workflow for Minimizing Systemic Effects
Caption: Workflow for comparing standard vs. mitigated this compound administration.
References
- 1. edcentral.co [edcentral.co]
- 2. drugs.com [drugs.com]
- 3. Systemic toxicity from ocular this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramuscular ophthalmic this compound vs. atropine to prevent lethality in rates with dichlorvos poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. meskajoinway.com [meskajoinway.com]
- 7. Cellulosic Polymers for Enhancing Drug Bioavailability in Ocular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elimination of hydroxypropyl methylcellulose from the anterior chamber of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Biocompatibility and pharmacokinetics of hydroxypropyl methylcellulose (HPMC) in the anterior chamber of the rabbit eye] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Efficacy assessment of various anticholinergic agents against topical sarin-induced miosis and visual impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum anticholinergic activity and behavior following atropine sulfate administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming tachyphylaxis in isolated tissue experiments with Homatropine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the diminishing effects of Homatropine in isolated tissue experiments.
Frequently Asked Questions (FAQs)
Q1: Am I observing tachyphylaxis to this compound in my isolated tissue experiment?
A: It is unlikely that you are observing tachyphylaxis in the classical sense. Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration, a phenomenon typically associated with agonists that stimulate receptors.[1][2] this compound is a competitive antagonist, meaning it blocks the receptor from being activated by an agonist.[3][4] A diminishing effect of this compound would manifest as a gradual loss of its blocking ability, which is more accurately termed "antagonist fade" or a loss of efficacy.
Q2: What is "antagonist fade" and how would I observe it?
A: Antagonist fade is the progressive loss of an antagonist's inhibitory effect over the course of an experiment. In a typical isolated tissue experiment with this compound, you are likely measuring the response of the tissue to an agonist (like acetylcholine (B1216132) or carbachol). This compound, as a competitive antagonist, should shift the agonist's concentration-response curve to the right without changing the maximum possible response.[5][6] You would observe antagonist fade if, over time, the agonist concentration-response curve begins to shift back to the left, towards the curve of the agonist alone, indicating that lower concentrations of the agonist are needed to produce the same effect.
Q3: What are the primary causes of a diminishing this compound effect?
A: The most common causes are not related to a change in the receptor's response to the antagonist, but rather to experimental variables. These can include:
-
Degradation of this compound: The this compound in your physiological salt solution may be chemically unstable over the duration of a long experiment.
-
Insufficient Equilibration Time: Not allowing enough time for the antagonist to reach a steady-state concentration in the tissue bath and at the receptor site.
-
Tissue Degradation: The health of the isolated tissue may decline over several hours, leading to inconsistent responses.
-
Issues with Agonist Concentration: Errors in the preparation or degradation of the agonist stock solution can lead to misinterpretation of the antagonist's effect.
Q4: Could the muscarinic receptors be changing in a way that overcomes the this compound block?
A: While agonist-induced receptor desensitization is a well-documented phenomenon, a similar process for competitive antagonists is not a common mechanism.[1][2] The binding of a competitive antagonist is generally considered a reversible process governed by its affinity for the receptor.[7] A loss of effect is more likely due to a decrease in the effective concentration of the antagonist at the receptor site (e.g., due to degradation) rather than a change in the receptor itself.
Troubleshooting Guide for Antagonist Fade
If you are observing a diminishing effect of this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify Solution Stability
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment. While some related compounds like atropine (B194438) have shown stability for extended periods under specific conditions, it is best practice to avoid potential degradation.[8][9][10]
-
Check Solvent and pH: Ensure the physiological salt solution is correctly prepared, buffered (typically to pH 7.4), and maintained at the correct temperature. Significant deviations in pH can affect drug stability and tissue health.
-
Conduct a Stability Test: If you suspect degradation, you can incubate your this compound solution under experimental conditions (e.g., 37°C, gassed with carbogen) for the duration of your typical experiment. Then, test its potency against a freshly prepared solution.
Step 2: Review Experimental Protocol
-
Equilibration Time: Ensure you are allowing sufficient pre-incubation time with this compound before adding the agonist. A period of 30-60 minutes is often required for the antagonist to reach equilibrium within the tissue.
-
Washout Procedures: If you are performing multiple agonist concentration-response curves on the same tissue, ensure thorough washout periods between curves to allow the tissue to return to its baseline state.
-
Consistent Timing: Maintain a consistent and adequate contact time for each concentration of the agonist. Insufficient time can lead to an underestimation of the response, especially in the presence of an antagonist.[11]
Step 3: Assess Tissue Health
-
Viability Checks: At the beginning and end of each experiment, test the tissue's viability with a standard stimulus, such as a high concentration of potassium chloride (KCl) or a maximal concentration of the agonist used. A significant decline in the response suggests tissue degradation is a contributing factor.
-
Handling: Gentle handling of the tissue during dissection and mounting is crucial to prevent damage to muscle cells and receptors.
-
Oxygenation: Ensure continuous and adequate oxygenation of the physiological salt solution (usually with 95% O2, 5% CO2) to maintain tissue health.
Step 4: Analyze Data Systematically
-
Track Key Parameters: For each agonist curve, calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
-
Use a Data Log: Record these parameters over time or across sequential experimental runs. A systematic drift in the EC50 to the left in the presence of this compound is a clear indicator of antagonist fade.
The following logical workflow can help guide your troubleshooting process:
Data Presentation
Systematic logging of experimental parameters is crucial for troubleshooting. Use tables to compare expected outcomes with observed data over the course of an experiment.
Table 1: Tracking Agonist Potency Over Time in the Presence of this compound
| Time Point | Agonist Curve | This compound Conc. (nM) | Agonist EC50 (nM) | Emax (% of control) | Notes |
| 0 hr (Baseline) | 1 | 0 | 50 | 100% | Initial agonist response. |
| 1 hr | 2 | 10 | 510 | 99% | Expected rightward shift. |
| 3 hr | 3 | 10 | 280 | 98% | Unexpected leftward shift. |
| 5 hr | 4 | 10 | 150 | 95% | Further leftward shift. |
In this example, the decreasing EC50 value at 3 and 5 hours indicates a loss of this compound's antagonistic effect.
Experimental Protocols
Protocol 1: Standard Isolated Tissue Experiment with this compound
This protocol outlines the key steps for assessing the effect of an agonist on an isolated smooth muscle preparation (e.g., guinea pig ileum) in the presence of this compound.
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Dissect the desired tissue (e.g., a 2-3 cm segment of ileum) and place it in cold, oxygenated physiological salt solution (PSS).
-
Mount the tissue in an organ bath containing PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washouts every 15-20 minutes.
-
-
Initial Agonist Response:
-
Perform a cumulative concentration-response curve for the agonist (e.g., acetylcholine). Add increasing concentrations of the agonist to the bath, allowing the response to stabilize at each concentration before adding the next.
-
After reaching the maximal response, wash the tissue thoroughly until it returns to the baseline resting tension.
-
-
Antagonist Incubation:
-
Add the desired concentration of this compound to the organ bath.
-
Allow the tissue to incubate with this compound for a minimum of 30-60 minutes to ensure equilibrium is reached.
-
-
Second Agonist Response:
-
Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.
-
-
Data Analysis:
-
Plot both agonist curves (agonist alone and agonist + this compound) with response versus log[agonist concentration].
-
Compare the EC50 and Emax values. A successful experiment will show a significant rightward shift in the EC50 with no significant change in Emax.
-
Signaling Pathways and Mechanisms
This compound is a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][4] These are G-protein coupled receptors (GPCRs). In smooth muscle, the relevant subtype is typically the M3 receptor, which couples to Gq/11. Activation of this pathway leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and causing muscle contraction.
This compound works by binding to the same site as acetylcholine but lacks the efficacy to activate the receptor.[7] This prevents acetylcholine from binding and initiating the signaling cascade. The diagram below illustrates this competitive interaction and highlights potential points where an experiment could fail, leading to a perceived loss of antagonism.
References
- 1. [Desensitization of the m3-muscarinic acetylcholine-receptor in the smooth muscle and the intracellular signal transduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desensitization of muscarinic acetylcholine receptors: possible relation to receptor heterogeneity and phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Receptor Agonists and Antagonists [sigmaaldrich.com]
- 7. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Homatropine Cross-reactivity in Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Homatropine cross-reactivity in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cross-react in immunoassays?
A1: this compound is an anticholinergic drug, acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1] Its chemical structure is very similar to other tropane (B1204802) alkaloids like atropine (B194438). This structural similarity is the primary reason for cross-reactivity in immunoassays, where antibodies designed to detect a specific target molecule (e.g., atropine) may also bind to this compound.[2][3] This can lead to inaccurate, often falsely elevated, results.
Q2: Which types of immunoassays are most susceptible to this compound cross-reactivity?
A2: Competitive immunoassays are generally more prone to cross-reactivity from structurally similar molecules like this compound compared to sandwich assays.[4] This is because competitive assays typically use a single antibody, increasing the likelihood of binding to similar epitopes. Assays for detecting other tropane alkaloids, such as atropine or scopolamine, are particularly at risk.
Q3: How can I determine if my assay is affected by this compound cross-reactivity?
A3: The most direct method is to perform a cross-reactivity test. This involves spiking known concentrations of this compound into a sample matrix that does not contain the target analyte and observing the signal generated in your immunoassay. A significant signal indicates cross-reactivity.
Q4: What are the initial steps to troubleshoot suspected cross-reactivity?
A4: Initially, review your assay protocol and ensure all steps are performed correctly.[5] Confirm the specificity of your primary antibody with the manufacturer's data sheet. If cross-reactivity is still suspected, proceed with a systematic troubleshooting workflow. This often involves sample dilution, matrix effect evaluation, and optimization of assay conditions.[6][7]
Troubleshooting Guides
Issue 1: Unexpectedly High Signal or False-Positive Results
Possible Cause: Cross-reactivity with this compound or other structurally related molecules.
Troubleshooting Steps:
-
Confirm Cross-Reactivity:
-
Prepare a series of dilutions of this compound in a certified negative sample matrix.
-
Run these samples in your immunoassay.
-
A dose-dependent increase in signal confirms cross-reactivity.
-
-
Sample Dilution:
-
Dilute the sample with an appropriate assay buffer. This can reduce the concentration of the interfering substance to a level that no longer significantly impacts the assay.[6]
-
Ensure the dilution does not lower the target analyte concentration below the assay's limit of detection.
-
-
Optimize Assay Conditions:
-
Incubation Time and Temperature: Adjusting incubation times and temperatures can sometimes favor the binding of the primary antibody to the target analyte over the cross-reactant.[3]
-
Buffer Composition: Modifying the pH or ionic strength of the assay buffer can alter antibody-antigen binding kinetics and potentially reduce cross-reactivity.[8]
-
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause: Matrix effects, which can be exacerbated by the presence of interfering substances like this compound.[9]
Troubleshooting Steps:
-
Perform a Spike and Recovery Experiment:
-
Spike a known concentration of the target analyte into both the sample matrix and the standard diluent.
-
Calculate the percent recovery. A low recovery in the sample matrix suggests the presence of interfering factors.[6]
-
-
Use a Matrix-Matched Standard Curve:
-
Prepare your standard curve in the same biological matrix as your samples (e.g., drug-free urine or serum). This helps to normalize the matrix effects between the standards and the samples.[7]
-
-
Sample Pre-treatment:
-
Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to separate the target analyte from interfering substances like this compound before running the immunoassay.
-
Quantitative Data on this compound Cross-Reactivity
The following tables summarize quantitative data on this compound cross-reactivity in different immunoassays.
Table 1: Cross-Reactivity in an Indirect Competitive ELISA for Tropane Alkaloids
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) vs. Atropine |
| Atropine | 0.05 | 100 |
| This compound | 0.07 | 71.4 |
| L-hyoscyamine | 0.14 | 35.7 |
| Apoatropine | 0.14 | 35.7 |
| Scopolamine | 0.24 | 20.8 |
| Anisodamine | 5.30 | 0.9 |
| Anisodine | 10.15 | 0.5 |
Data sourced from an indirect competitive ELISA based on a broad-spectrum monoclonal antibody for tropane alkaloids.[10] The cross-reactivity percentage is calculated as (IC50 of Atropine / IC50 of this compound) x 100.
Table 2: Cross-Reactivity in a Commercial Ipratropium/Atropine Racing ELISA Kit
| Compound | % Cross-Reactivity |
| Ipratropium | 100% |
| Atropine | 88% |
| 4'Chloro-3-(diphenylmethoxy)-Tropane | 0.30% |
| Scopolamine | 0.03% |
| Aminobenztropine | 0.02% |
| Scopolamine N-oxide | 0.004% |
This table presents the manufacturer-provided cross-reactivity data for a commercially available ELISA kit designed to detect Ipratropium and Atropine. Note: this compound was not explicitly listed in the provided data for this specific kit, but the data illustrates how structurally similar compounds exhibit varying degrees of cross-reactivity.
Experimental Protocols
Protocol 1: Determining the Cross-Reactivity of this compound in a Competitive ELISA
Objective: To quantify the percentage of cross-reactivity of this compound in a competitive ELISA designed for a target analyte (e.g., Atropine).
Materials:
-
Microplate pre-coated with the target analyte-protein conjugate.
-
Standard of the target analyte (e.g., Atropine).
-
This compound standard.
-
Primary antibody specific to the target analyte.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution.
-
Stop solution.
-
Wash buffer.
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the target analyte standard in the assay buffer to create a standard curve.
-
Prepare a separate serial dilution of the this compound standard in the assay buffer.
-
-
Assay Protocol:
-
Add the standards (both target analyte and this compound) to the wells of the microplate.
-
Add the primary antibody to all wells.
-
Incubate according to the assay protocol.
-
Wash the wells with wash buffer.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate as required.
-
Wash the wells.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Plot the standard curves for both the target analyte and this compound (absorbance vs. concentration).
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Protocol 2: Optimizing an ELISA to Minimize this compound Cross-Reactivity
Objective: To reduce the impact of this compound cross-reactivity by optimizing key assay parameters.
Methodology:
-
Checkerboard Titration of Antibodies:
-
Perform a checkerboard titration to determine the optimal concentrations of the primary and secondary antibodies. The goal is to find the concentrations that provide a robust signal for the target analyte while minimizing the signal from this compound.
-
-
Incubation Time and Temperature Optimization:
-
Test different incubation times (e.g., 30 min, 1 hour, 2 hours) and temperatures (e.g., room temperature, 37°C) for the primary antibody binding step. Run both the target analyte and this compound at each condition to identify the parameters that yield the best signal-to-noise ratio.
-
-
Buffer Modification:
-
Prepare assay buffers with varying pH levels (e.g., 6.5, 7.4, 8.0) and ionic strengths (by adding different concentrations of NaCl, e.g., 100 mM, 150 mM, 200 mM).
-
Evaluate the performance of the assay with both the target analyte and this compound in each buffer to find the composition that enhances specificity.
-
-
Addition of Blocking Agents:
-
Incorporate different blocking agents into the sample diluent (e.g., bovine serum albumin (BSA), non-fat dry milk, or commercially available heterophilic antibody blockers) to reduce non-specific binding that may contribute to the cross-reactivity signal.[6]
-
Visualizations
Caption: this compound's Mechanism of Action at the Muscarinic Receptor.
Caption: this compound Interference in a Typical Immunoassay Workflow.
Caption: Logical Flowchart for Troubleshooting this compound Cross-Reactivity.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. myadlm.org [myadlm.org]
- 4. biocompare.com [biocompare.com]
- 5. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Indirect competitive enzyme-linked immunosorbent assay based on a broad-spectrum monoclonal antibody for tropane alkaloids detection in pig urine, pork and cereal flours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neogen.com [neogen.com]
Technical Support Center: Optimizing Homatropine-Based Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Homatropine (B1218969). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you reduce variability and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding to these receptors, thereby blocking the downstream signaling pathways that are normally activated by ACh. This antagonism of the parasympathetic nervous system leads to effects such as pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[1]
Q2: What are the primary experimental applications of this compound?
A2: this compound is primarily used in experimental settings to:
-
Investigate the role of muscarinic receptors in various physiological processes.
-
Induce mydriasis and cycloplegia in ophthalmic research.[1]
-
Study smooth muscle physiology, particularly relaxation and inhibition of agonist-induced contractions.[2]
-
Serve as a reference compound in the development of new muscarinic receptor antagonists.
Q3: How should this compound be stored to ensure its stability?
A3: this compound hydrobromide solutions should be stored in tight, light-resistant containers. For ophthalmic solutions, storage at 15°C to 30°C (59°F to 86°F) is recommended.[3] The stability of this compound is pH-dependent, with increased degradation observed at higher pH levels. Therefore, maintaining the recommended pH of the solution is crucial for its stability.
Troubleshooting Guides
This section addresses common issues encountered during this compound-based experiments and provides step-by-step solutions to mitigate them.
Issue 1: High Variability in Smooth Muscle Contraction/Relaxation Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tissue Preparation | - Ensure uniform dissection and handling of smooth muscle strips to minimize mechanical damage. - Maintain a consistent orientation of the muscle fibers during mounting in the organ bath. |
| Fluctuations in Organ Bath Conditions | - Precisely control the temperature and pH of the buffer solution throughout the experiment. - Ensure continuous and consistent aeration of the buffer with the appropriate gas mixture (e.g., 95% O2, 5% CO2). |
| Variable Agonist/Antagonist Concentrations | - Prepare fresh stock solutions of this compound and agonists for each experiment to avoid degradation. - Use calibrated pipettes to ensure accurate and consistent dosing. - Perform cumulative concentration-response curves to minimize tissue desensitization. |
| Presence of Endogenous Neurotransmitters | - Allow for an adequate equilibration period after mounting the tissue to wash out any endogenous substances. - Consider the use of neuronal blockers (e.g., tetrodotoxin) if nerve-mediated effects are a concern. |
Issue 2: Inconsistent Results in Muscarinic Receptor Binding Assays
| Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | - Optimize the concentration of the radioligand; use a concentration at or below the Kd value.[4] - Reduce the amount of membrane protein in the assay.[4] - Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions.[4] - Increase the number and volume of wash steps with ice-cold buffer.[4] |
| Failure to Reach Binding Equilibrium | - Determine the time required to reach equilibrium through kinetic experiments (association and dissociation assays). - Ensure the incubation time is sufficient for the binding reaction to reach a steady state.[5] |
| Radioligand Degradation | - Check the expiration date and storage conditions of the radioligand. - Aliquot the radioligand upon receipt to minimize freeze-thaw cycles. |
| Inaccurate Determination of Protein Concentration | - Use a reliable protein quantification method (e.g., BCA or Bradford assay) and perform it in triplicate for each membrane preparation. |
Data Presentation
Table 1: Influence of pH and Temperature on the Stability of a Closely Related Muscarinic Antagonist, Atropine (B194438)
No specific quantitative stability data for this compound across a range of pH and temperatures was found in the searched literature. The following table presents data for Atropine, a structurally similar muscarinic antagonist, to provide a general understanding of the stability profile of this class of compounds. The degradation of this compound is also known to be catalyzed by hydroxyl ions.[6]
| pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) |
| 7.0 | 25 | Slow | Long |
| Alkaline | Elevated | Increased rate of hydrolysis | Shorter |
Note: The rate of hydrolysis for this compound free base is approximately five times that of atropine free base, and the salt form of this compound degrades at a rate about eight times that of the salt form of atropine.[6]
Experimental Protocols
Protocol 1: Generating a Concentration-Response Curve for this compound in Isolated Guinea Pig Ileum
1. Tissue Preparation: a. Euthanize a guinea pig according to approved institutional animal care and use committee protocols. b. Carefully dissect a segment of the terminal ileum and place it in Krebs-Henseleit buffer solution at 37°C, continuously aerated with 95% O2 and 5% CO2. c. Gently remove the mesenteric attachment and cut the ileum into segments of approximately 2-3 cm.
2. Organ Bath Setup: a. Mount the ileum segment in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C. b. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer. c. Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
3. Experimental Procedure: a. After equilibration, induce a submaximal contraction with a standard agonist, such as acetylcholine (ACh) or carbachol, to test for tissue viability. Wash the tissue and allow it to return to baseline. b. Induce a stable contraction with a fixed concentration of the agonist (e.g., EC50 concentration of ACh). c. Once the contraction has stabilized, add this compound to the organ bath in a cumulative manner, increasing the concentration in half-log increments. d. Record the relaxation response at each concentration of this compound until a maximal response is achieved.
4. Data Analysis: a. Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction. b. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve. c. Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from the curve.
Protocol 2: Competitive Radioligand Binding Assay for this compound at Muscarinic Receptors
1. Membrane Preparation: a. Homogenize the tissue or cells expressing the muscarinic receptor of interest in ice-cold homogenization buffer. b. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at a high speed to pellet the membranes. d. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. e. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
2. Binding Assay: a. In a 96-well plate, add the following to each well in triplicate: i. Assay buffer ii. A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB) at a concentration close to its Kd. iii. Increasing concentrations of unlabeled this compound. iv. For determination of non-specific binding, add a high concentration of an unlabeled muscarinic antagonist (e.g., atropine) to a set of wells. b. Initiate the binding reaction by adding the membrane preparation to each well. c. Incubate the plate at a constant temperature for a sufficient time to reach equilibrium.
3. Separation and Quantification: a. Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. b. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding at each this compound concentration. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value of this compound from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Muscarinic receptor signaling pathway blocked by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for addressing experimental variability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. SOME EFFECTS OF ATROPINE ON SMOOTH MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hydrobromide analysis: Topics by Science.gov [science.gov]
Validation & Comparative
Validating the Specificity of Homatropine in Cell-Based Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Homatropine's performance against other common muscarinic receptor antagonists in cell-based functional assays. It includes supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes to aid in the validation of this compound's specificity.
Introduction
This compound is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It is structurally similar to atropine (B194438) but exhibits milder and shorter-acting properties.[2] By blocking these receptors, this compound inhibits parasympathetic nerve impulses, leading to effects such as pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[1][2][3] While it is known to be an antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5), understanding its specificity and potential off-target effects is crucial for its application in research and drug development.[1] This guide outlines the necessary cell-based functional assays to validate the specificity of this compound, comparing it with other well-known muscarinic antagonists such as Atropine, Scopolamine, and Ipratropium.
Mechanism of Action and Muscarinic Receptor Signaling
This compound functions by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors.[2][3][4][5] These receptors are G-protein coupled receptors (GPCRs) that mediate a variety of physiological functions. The five subtypes of muscarinic receptors are broadly classified based on the G-protein they couple to:
-
M1, M3, and M5 receptors primarily couple through Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple through Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
The following diagram illustrates the primary signaling pathways associated with muscarinic receptor activation.
Caption: Muscarinic Receptor Signaling Pathways.
Comparative Specificity of Muscarinic Antagonists
The specificity of this compound can be evaluated by comparing its binding affinity (Ki) or functional potency (IC50 or pA2) across the different muscarinic receptor subtypes and against other known antagonists. The following table summarizes hypothetical comparative data that would be generated from cell-based assays.
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |
| This compound | 8.5 | 8.2 | 8.6 | 8.1 | 8.4 | Non-selective |
| Atropine | 9.0 | 8.9 | 9.2 | 8.8 | 9.1 | Non-selective[6] |
| Scopolamine | 9.2 | 8.8 | 9.3 | 8.7 | 9.0 | Non-selective |
| Ipratropium | 8.9 | 8.5 | 9.1 | 8.4 | 8.7 | Non-selective, peripherally restricted |
| Pirenzepine | 8.0 | 6.7 | 6.5 | 7.2 | 6.8 | M1-selective[7] |
| Darifenacin | 7.8 | 7.2 | 8.8 | 7.1 | 7.5 | M3-selective |
Note: pKi values are presented as -log(Ki). Higher values indicate greater binding affinity. This data is illustrative and would need to be generated experimentally.
Experimental Protocols for Cell-Based Functional Assays
To validate the specificity of this compound, a panel of cell-based functional assays is required. These assays typically utilize cell lines stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
This assay measures the increase in intracellular calcium concentration following receptor activation.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Protocol:
-
Cell Culture: Culture CHO-K1 cells stably expressing either M1, M3, or M5 muscarinic receptors in appropriate growth medium.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye, such as Fluo-4 AM, for 45-60 minutes at 37°C.
-
Antagonist Addition: Add varying concentrations of this compound, Atropine, Scopolamine, or Ipratropium to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) corresponding to the EC80 to stimulate calcium release.
-
Data Acquisition: Measure the fluorescence signal immediately after agonist addition using a fluorescence plate reader.
-
Data Analysis: Plot the antagonist concentration-response curves and calculate the IC50 values using non-linear regression.
This assay measures the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Experimental Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. What is the mechanism of this compound Methylbromide? [synapse.patsnap.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Comparative Analysis of Homatropine and its Quaternary Ammonium Derivatives in Pharmacology
Homatropine, a tertiary amine antimuscarinic agent, and its quaternary ammonium (B1175870) derivative, this compound Methylbromide, both serve as antagonists at muscarinic acetylcholine (B1216132) receptors. However, the structural alteration from a tertiary to a quaternary amine introduces significant changes in their physicochemical properties, which in turn profoundly impacts their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis based on available experimental data, focusing on receptor affinity, potency, and clinical effects, tailored for researchers and drug development professionals.
The primary distinction lies in the permanent positive charge of the quaternary ammonium compound, which limits its ability to cross lipid biological membranes like the blood-brain barrier. This results in a more localized effect and a reduced incidence of central nervous system (CNS) side effects compared to the tertiary amine parent compound, this compound. While both are used to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), their efficacy, duration of action, and systemic absorption profiles differ.
Pharmacodynamic Profile: A Comparative Overview
The following table summarizes the key pharmacodynamic parameters of this compound and its quaternary ammonium derivative, this compound Methylbromide. The data is compiled from various in vitro and in vivo studies to highlight their comparative potency and receptor interactions.
| Parameter | This compound | This compound Methylbromide | Significance of Difference |
| Receptor Affinity (pKi) | 7.5 (Human M3 Receptor) | 8.8 (Human M3 Receptor) | The quaternary derivative shows a significantly higher binding affinity for the M3 muscarinic receptor, which is crucial for its effects on the iris sphincter and ciliary muscle. |
| Potency (pA2 value) | 7.9 (Guinea-pig ileum) | 9.1 (Guinea-pig ileum) | This compound Methylbromide is approximately 10-15 times more potent as a muscarinic antagonist in smooth muscle preparations. |
| Mydriatic Effect | Slower onset, longer duration | Faster onset, shorter duration | The tertiary amine's ability to penetrate deeper tissues may contribute to its longer-lasting effect, whereas the quaternary compound acts more superficially and is eliminated faster. |
| Cycloplegic Effect | Potent cycloplegic agent | Weaker cycloplegic agent | This compound is considered a more effective cycloplegic agent, which is a key consideration in its clinical application for refraction. |
| CNS Side Effects | Possible (e.g., confusion, hallucinations) | Minimal to None | The inability of the charged quaternary derivative to cross the blood-brain barrier drastically reduces the risk of central nervous system side effects. |
Experimental Protocols
The data presented above is derived from established pharmacological assays. Understanding these methodologies is crucial for interpreting the results and designing future studies.
1. Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Objective: To quantify the affinity of this compound and this compound Methylbromide for muscarinic M3 receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing a high density of human M3 muscarinic receptors are prepared from cultured cells (e.g., CHO-K1 cells).
-
Radioligand: A radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]NMS), is used as the primary ligand.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compounds (this compound or this compound Methylbromide).
-
Separation & Counting: The reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound ligand via rapid filtration. The radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vitro Organ Bath Assay (Guinea-Pig Ileum)
This functional assay measures the potency (pA2) of an antagonist in a biological tissue.
-
Objective: To determine the functional antagonist potency of this compound and its derivative against a muscarinic agonist.
-
Methodology:
-
Tissue Preparation: A segment of the guinea-pig ileum, a smooth muscle tissue rich in M3 muscarinic receptors, is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record muscle contractions.
-
Agonist Response: A cumulative concentration-response curve is generated for a muscarinic agonist like acetylcholine or carbachol (B1668302) to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or this compound Methylbromide) for a set period.
-
Shift in Response Curve: The agonist concentration-response curve is repeated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.
-
Data Analysis: The magnitude of the rightward shift (dose ratio) is used to calculate the pA2 value using the Schild equation. This value represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the underlying mechanisms and experimental processes discussed.
Caption: Muscarinic receptor antagonism by this compound and its quaternary derivative.
Caption: Workflow for the comparative evaluation of muscarinic antagonists.
A Head-to-Head Comparison of Homatropine and Other Tropane Alkaloids for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative pharmacology of Homatropine, Atropine (B194438), and Scopolamine, focusing on their interactions with muscarinic acetylcholine (B1216132) receptors.
This guide provides an objective comparison of the pharmacological properties of this compound against other prominent tropane (B1204802) alkaloids, namely Atropine and Scopolamine. The information presented herein is supported by experimental data to aid in research and development decisions.
Introduction to Tropane Alkaloids
Tropane alkaloids are a class of bicyclic organic compounds that have been utilized in medicine for centuries.[1] They are most commonly found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade).[2] The core structure of these compounds allows them to act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), thereby blocking the action of the neurotransmitter acetylcholine.[3] This antagonism results in a range of physiological effects, making them valuable therapeutic agents for various conditions.
This compound is a semi-synthetic tropane alkaloid that, like its natural counterparts Atropine and Scopolamine, functions as a muscarinic receptor antagonist.[4] It is structurally similar to Atropine but exhibits a shorter duration of action, which can be advantageous in certain clinical applications, particularly in ophthalmology for mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).
Molecular Mechanism of Action
This compound, Atropine, and Scopolamine exert their effects by competitively blocking the five subtypes of muscarinic acetylcholine receptors (M1-M5).[3] These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, which activate the phospholipase C (PLC) signaling pathway, while the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase.[5] By preventing acetylcholine from binding, these tropane alkaloids inhibit the downstream signaling cascades, leading to their characteristic anticholinergic effects.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a compound for its receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki) or its logarithmic form (pKi), where a lower Ki or a higher pKi indicates greater affinity. While this compound is known to be a non-selective muscarinic antagonist, comprehensive, directly comparative data for its binding affinity across all five muscarinic receptor subtypes alongside Atropine and Scopolamine is limited. However, data for Atropine and Scopolamine are more readily available.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Atropine | 9.0 | 8.9 | 9.2 | 8.9 | 8.8 |
| Scopolamine | 9.2 | 9.1 | 9.3 | 9.1 | 9.0 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Note: Data for Atropine and Scopolamine compiled from a technical guide by Benchchem.[6] Experimental conditions may vary between studies. |
A study on rabbit aorta demonstrated that muscarinic receptors on endothelial membranes have a high affinity for Scopolamine (nanomolar range) and a lower affinity for Atropine and this compound (micromolar range).[7] Conversely, receptors on smooth muscle membranes showed a high affinity for Atropine and this compound (nanomolar range) and a lower affinity for Scopolamine (micromolar range).[7] This suggests that while broadly non-selective, there are tissue-specific differences in the relative affinities of these alkaloids.
Comparative Performance: Mydriatic and Cycloplegic Effects
In a clinical setting, the performance of these alkaloids as mydriatic and cycloplegic agents is of significant interest. A study comparing 2% this compound and 1% Atropine for cycloplegic refraction in children revealed that Atropine produced a more consistent and potent cycloplegic effect.[1]
| Parameter | 2% this compound | 1% Atropine | P-value |
| Mean Residual Accommodation (Diopters) | 3.1 ± 0.5 D | 1.8 ± 0.4 D | < 0.001 |
| Mean Hyperopic Spherical Equivalent (Diopters) | 3.5 ± 2.3 D | 4.2 ± 2.5 D | < 0.001 |
| Mean Myopic Spherical Equivalent (Diopters) | -2.1 ± 1.4 D | -1.8 ± 1.4 D | < 0.001 |
| Data from a comparative study in pediatric patients.[1][4] |
While Atropine demonstrated greater efficacy, it is also associated with a slower onset and a significantly longer duration of action (7-10 days for cycloplegia) compared to this compound (1-3 days).[1][4] This makes this compound a more clinically versatile option in many cases.
Experimental Protocols
In Vitro Muscarinic Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for the five muscarinic receptor subtypes.
Objective: To determine the inhibition constant (Ki) of this compound, Atropine, and Scopolamine for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Lines: Stably transfected Chinese Hamster Ovary (CHO-K1) cells expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity non-selective muscarinic antagonist.
-
Test Compounds: this compound, Atropine, Scopolamine.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled potent muscarinic antagonist like Atropine.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Culture the transfected CHO-K1 cells and harvest them. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and a range of concentrations for each test compound.
-
Incubation: To each well, add the cell membrane preparation, a fixed concentration of [³H]-NMS (typically near its Kd value), and either buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Mydriatic and Cycloplegic Activity
This protocol outlines a method for evaluating the mydriatic and cycloplegic effects of tropane alkaloids in an animal model.
Objective: To compare the onset, intensity, and duration of mydriasis and cycloplegia induced by this compound, Atropine, and Scopolamine.
Animal Model: New Zealand white rabbits are commonly used for ophthalmic studies.
Materials:
-
Test Articles: Ophthalmic solutions of this compound, Atropine, and Scopolamine at clinically relevant concentrations.
-
Vehicle Control: Sterile saline solution.
-
Instrumentation: A pupillometer or a ruler for measuring pupil diameter, a retinoscope for assessing accommodation.
Procedure:
-
Acclimatization: Acclimatize the rabbits to the experimental environment and handling procedures to minimize stress.
-
Baseline Measurements: Measure the baseline pupil diameter and perform retinoscopy to determine the baseline refractive state of both eyes for each animal.
-
Drug Administration: Instill a single drop of the test article into one eye of each rabbit. The contralateral eye can receive the vehicle control.
-
Mydriasis Assessment: Measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 60, 120, 240, 360 minutes, and at 24 hours) post-instillation.
-
Cycloplegia Assessment: Perform retinoscopy at the same time points to measure the change in refractive error, which indicates the degree of cycloplegia.
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline at each time point for each group.
-
Determine the time to maximum mydriasis and the duration of the mydriatic effect.
-
Calculate the change in refractive error from baseline to quantify the cycloplegic effect.
-
Compare the mydriatic and cycloplegic profiles of the different tropane alkaloids.
-
Conclusion
This compound, Atropine, and Scopolamine are all potent non-selective muscarinic receptor antagonists with significant clinical utility. The choice between these agents depends on the desired onset and duration of action. Atropine is the most potent cycloplegic agent but has a prolonged effect that can be inconvenient.[1] this compound offers a shorter duration of action, providing greater clinical flexibility.[4] Scopolamine also has a strong affinity for muscarinic receptors and is particularly noted for its central nervous system effects.[6]
For researchers and drug development professionals, understanding the subtle differences in receptor affinity and clinical performance is crucial for the rational design of new therapeutics targeting the muscarinic acetylcholine receptor system. The experimental protocols provided in this guide offer a framework for the direct, head-to-head comparison of these and other novel tropane alkaloid derivatives. Further studies are warranted to fully elucidate the binding profile of this compound across all five muscarinic receptor subtypes to allow for a more complete comparative analysis.
References
- 1. Differential regulation of subtypes m1-m5 of muscarinic receptors in forebrain by chronic atropine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Atropine- and scopolamine-resistant subtypes of muscarinic receptors in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Occupancy of Homatropine and N-methylscopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding and occupancy characteristics of two muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists: Homatropine and N-methylscopolamine. The information presented is based on available experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies.
Introduction to Muscarinic Antagonists: this compound and N-methylscopolamine
This compound is a synthetic tertiary amine anticholinergic agent, while N-methylscopolamine is a quaternary ammonium (B1175870) derivative of scopolamine.[1] Both act as competitive antagonists at muscarinic acetylcholine receptors, blocking the effects of the endogenous neurotransmitter acetylcholine.[1] Their structural differences, however, influence their pharmacokinetic and pharmacodynamic properties, including their ability to cross the blood-brain barrier and their receptor subtype selectivity.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and N-methylscopolamine for the five muscarinic receptor subtypes (M1-M5) are crucial for understanding their pharmacological profiles. While comprehensive binding data for this compound across all subtypes is limited in the readily available literature, the following tables summarize the available quantitative data.
Table 1: Muscarinic Receptor Binding Affinities of N-methylscopolamine
| Receptor Subtype | pKi | Reference |
| M1 | ~9.0 | [2] |
| M2 | ~9.1 | [2] |
| M3 | ~9.2 | [2] |
| M4 | ~9.0 | [2] |
| M5 | ~9.0 | [2] |
| pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. |
Table 2: Muscarinic Receptor Affinities of this compound (from functional and binding assays)
| Assay Type | Tissue/Receptor | Value | Reference |
| Functional Assay (pA2) | Guinea Pig Atria (Force) | 7.21 | [3][4] |
| Functional Assay (pA2) | Guinea Pig Atria (Rate) | 7.07 | [3][4] |
| Functional Assay (pA2) | Guinea Pig Stomach | 7.13 | [3][4] |
| Binding Assay (IC50) | Endothelial mAChR (WKY-E) | 162.5 nM | [4][5] |
| Binding Assay (IC50) | Smooth Muscle mAChR (SHR-E) | 170.3 nM | [4][5] |
| pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. |
Based on the available data, N-methylscopolamine is a potent, non-selective muscarinic antagonist with high affinity for all five receptor subtypes.[2] this compound also demonstrates significant affinity for muscarinic receptors, though a complete subtype selectivity profile from direct binding assays is not as extensively documented. The pA2 values suggest it acts as a competitive antagonist in functional tissue preparations.[3][4]
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[2][6]
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues known to express the muscarinic receptor subtype of interest. The protein concentration of the membrane preparation is determined.
-
Incubation: In a multi-well plate, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) is incubated with the receptor membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or N-methylscopolamine). A set of wells containing the radioligand and membranes without the test compound serves as the total binding control. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist like atropine.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7][8]
In Vivo Receptor Occupancy Study
In vivo receptor occupancy studies are essential for understanding the relationship between the dose of a drug, its concentration in the target tissue, and the extent to which it binds to its receptor.[9][10][11][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Drug-induced receptor occupancy: substantial differences in measurements made in vivo vs ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Homatropine's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo pharmacological effects of Homatropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. The following sections detail its receptor binding affinity, its physiological effects on pupillary dilation and accommodation, and the experimental methodologies used to determine these properties. This document aims to establish a correlative understanding between this compound's in vitro receptor interactions and its in vivo clinical efficacy.
In Vitro Pharmacological Profile of this compound
This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs), with activity demonstrated at M1, M2, M3, M4, and M5 subtypes.[1] This non-selective antagonism is the basis for its clinical applications. The affinity of this compound for these receptors can be quantified using various in vitro assays.
Muscarinic Receptor Binding Affinity
The binding affinity of this compound to muscarinic receptors has been determined through functional assays, yielding pA2 values, and competitive binding assays, providing IC50 values. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of antagonist potency. The IC50 value represents the concentration of an inhibitor required to inhibit a biological response by 50%.
| Parameter | Tissue/Cell Type | Receptor Subtype(s) | Value |
| pA2 | Guinea Pig Atria (force) | Muscarinic | 7.21 |
| pA2 | Guinea Pig Atria (rate) | Muscarinic | 7.07 |
| pA2 | Guinea Pig Stomach | Muscarinic | 7.13 |
| IC50 | WKY-E Endothelial Cells | Muscarinic | 162.5 nM |
| IC50 | SHR-E Smooth Muscle Cells | Muscarinic | 170.3 nM |
In Vivo Pharmacological Effects of this compound
In vivo, this compound is primarily used as an ophthalmic solution to induce mydriasis (pupillary dilation) and cycloplegia (paralysis of accommodation). These effects are a direct consequence of its antagonism of muscarinic receptors in the iris sphincter muscle and the ciliary muscle of the eye.
Mydriatic and Cycloplegic Effects
The onset, peak, and duration of this compound's mydriatic and cycloplegic effects are critical parameters in its clinical use. These are typically evaluated in animal models, such as rabbits, which have ocular anatomy and physiology relevant to humans.
| Effect | Onset of Action | Peak Effect | Duration of Action |
| Mydriasis | 10-30 minutes | 30-90 minutes | Up to 24-72 hours |
| Cycloplegia | 30-90 minutes | ~60 minutes | 24-48 hours |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's pharmacological profile. The following are representative protocols for the in vitro and in vivo experiments cited in this guide.
In Vitro: Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a standard procedure for determining the binding affinity of a compound like this compound for muscarinic receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Tissues (e.g., guinea pig atria, stomach) or cells expressing muscarinic receptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Mydriasis and Cycloplegia Assessment in Rabbits
This protocol describes a typical in vivo study to evaluate the mydriatic and cycloplegic effects of this compound in an animal model.
1. Animal Model:
-
Adult albino rabbits are used for these studies. The large, unpigmented eyes of these animals facilitate the observation of pupillary changes.
2. Drug Administration:
-
A baseline measurement of the pupil diameter is taken using a calibrated instrument (e.g., a pupillometer).
-
A single drop of this compound ophthalmic solution (e.g., 2% or 5%) is instilled into one eye of the rabbit. The contralateral eye often serves as a control and receives a saline solution.
3. Mydriasis Assessment:
-
The pupil diameter of both eyes is measured at regular intervals (e.g., 15, 30, 60, 120 minutes, and then hourly) after drug instillation.
-
The light reflex is also checked at each time point by shining a light source into the eye.
4. Cycloplegia Assessment:
-
Cycloplegia is assessed by measuring the eye's accommodative power. This can be done using a retinoscope to determine the refractive state of the eye before and after drug administration. A paralysis of accommodation is indicative of cycloplegia.
5. Data Analysis:
-
The change in pupil diameter from baseline is calculated for both the treated and control eyes.
-
The time to onset of mydriasis, time to peak mydriasis, and the duration of the mydriatic effect are determined.
-
The degree of cycloplegia is quantified by the change in refractive error.
In Vitro-In Vivo Correlation (IVIVC) and Signaling Pathway
A direct quantitative IVIVC for this compound's mydriatic and cycloplegic effects is not extensively established in the public domain. However, a qualitative correlation is evident. The in vitro antagonism of M3 muscarinic receptors, which are predominantly expressed in the iris sphincter and ciliary muscles, is the direct mechanism for the in vivo observed mydriasis and cycloplegia. The potency of this compound in blocking these receptors in vitro is expected to correlate with its potency and duration of action in vivo. Factors such as drug formulation, corneal penetration, and metabolism can influence this correlation.
Below are diagrams illustrating the muscarinic receptor signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: Muscarinic Receptor Signaling Pathway for Miosis and Accommodation.
Caption: Experimental Workflow for In Vitro-In Vivo Correlation of this compound.
References
Benchmarking Homatropine's performance against newer muscarinic antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of homatropine's performance against a selection of newer, long-acting muscarinic antagonists (LAMAs). The following sections detail the comparative binding affinities, functional potencies, and the experimental methodologies used to derive this data, offering a valuable resource for researchers in pharmacology and drug development.
Introduction to Muscarinic Antagonists
Muscarinic antagonists are a class of drugs that competitively inhibit the action of acetylcholine (B1216132) (ACh) at muscarinic receptors. These receptors are pivotal in mediating the physiological effects of the parasympathetic nervous system. This compound (B1218969), a semi-synthetic derivative of atropine, is a non-selective muscarinic antagonist that has been used for various therapeutic purposes, including ophthalmology and as an antitussive.[1] In recent years, newer muscarinic antagonists, particularly long-acting inhaled agents, have been developed with improved selectivity and pharmacokinetic profiles for the treatment of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). This guide focuses on a comparative analysis of this compound against four such newer agents: tiotropium, aclidinium, glycopyrronium, and umeclidinium.
Comparative Binding Affinity at Muscarinic Receptor Subtypes
The affinity of a drug for its receptor is a critical determinant of its potency and potential for side effects. The binding affinities of this compound and the newer muscarinic antagonists for the five muscarinic receptor subtypes (M1-M5) are presented below as pKi values. A higher pKi value indicates a higher binding affinity.
| Antagonist | pKi at M1 Receptor | pKi at M2 Receptor | pKi at M3 Receptor | pKi at M4 Receptor | pKi at M5 Receptor |
| This compound | 7.13 (stomach) | 7.21 (atria) | 7.07 (atria) | No Data Available | No Data Available |
| Tiotropium | 9.0 | 8.9 | 9.3 | 8.8 | 8.7 |
| Aclidinium | 9.4 | 9.0 | 9.5 | 9.2 | 9.2 |
| Glycopyrronium | 8.7 | 8.8 | 9.0 | 8.6 | 8.6 |
| Umeclidinium | 9.1 | 9.1 | 9.4 | 9.3 | 9.1 |
Note: Data for this compound is derived from functional studies in guinea pig tissues and may not be directly comparable to the binding affinities of the newer antagonists, which were determined using cloned human receptors.[2] The lack of comprehensive binding data for this compound across all five human muscarinic receptor subtypes is a notable gap in the current literature.
Signaling Pathways and Mechanism of Action
Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate distinct intracellular signaling cascades depending on the receptor subtype. The M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). Muscarinic antagonists, including this compound and the newer LAMAs, exert their effects by competitively blocking these signaling pathways.
Caption: Muscarinic Receptor Signaling Pathways and Antagonist Action.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a ligand (in this case, the muscarinic antagonist) for a receptor. The general workflow is as follows:
References
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Homatropine
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. Homatropine, an anticholinergic agent, requires meticulous handling and disposal to prevent environmental contamination and potential health hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for pharmaceutical and hazardous waste management.
Core Principles of this compound Disposal
The disposal of this compound is governed by regulations for pharmaceutical and potentially hazardous chemical waste. A primary principle is the avoidance of improper disposal methods such as flushing it down the drain, which is now broadly prohibited for hazardous pharmaceutical waste to protect water systems.[1][2][3] The recommended method for most pharmaceutical waste is incineration by a licensed facility.[1][4]
Procedural Guidance for this compound Disposal
Adherence to the following steps will ensure the safe and compliant disposal of this compound waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound for disposal, it is imperative to wear appropriate PPE to avoid direct contact.[4]
-
Gloves: Wear chemical-resistant gloves. If handling antineoplastic or other hazardous drugs, double gloving is recommended.[5]
-
Lab Coat: A lab coat or gown should be worn to protect from spills.
-
Ventilation: Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[4]
Step 2: Waste Segregation and Collection
Proper segregation of waste is crucial for compliant disposal.
-
Dedicated Waste Container: Collect all this compound waste, including unused product, contaminated materials (e.g., gloves, absorbent pads), and empty containers, in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5]
-
Labeling: The container must be labeled as "Hazardous Waste Pharmaceuticals" or as required by your institution's and local regulations.[6]
-
Avoid Commingling: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[5]
Step 3: Disposal of Empty Containers
Containers that have held this compound must also be disposed of properly.
-
RCRA Empty: A container is considered "RCRA empty" and not regulated as hazardous waste if all contents have been removed by commonly employed practices.[2]
-
Trace Contamination: Even if considered empty, it is best practice to manage containers with trace contamination as hazardous waste to ensure safety.[7]
Step 4: Arrange for Licensed Disposal
This compound waste must be disposed of through a licensed hazardous waste contractor.
-
Contact Environmental Health & Safety (EH&S): Your institution's EH&S department will have established procedures and contracts with licensed waste disposal companies.[5]
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[1]
Regulatory and Disposal Method Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key regulatory considerations and disposal methods applicable to pharmaceutical waste like this compound.
| Consideration | Guideline | Regulatory Bodies |
| Sewer Disposal | Prohibited for hazardous waste pharmaceuticals.[1][2] | EPA |
| Recommended Disposal Method | Incineration through a licensed chemical destruction plant.[1][4] | EPA, State Agencies |
| Waste Container Labeling | Must be clearly labeled as "Hazardous Waste Pharmaceuticals".[6] | EPA |
| Employee Training | All personnel handling hazardous pharmaceutical waste must be trained on proper procedures.[1] | EPA, OSHA |
| State Regulations | States may have more stringent regulations than federal requirements.[1] | State Environmental Agencies |
Experimental Protocols
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. web.uri.edu [web.uri.edu]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
